MELK-8a hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-methyl-4-[4-[4-[3-(piperidin-4-ylmethoxy)pyridin-4-yl]pyrazol-1-yl]phenyl]piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N6O.ClH/c1-29-12-14-30(15-13-29)22-2-4-23(5-3-22)31-18-21(16-28-31)24-8-11-27-17-25(24)32-19-20-6-9-26-10-7-20;/h2-5,8,11,16-18,20,26H,6-7,9-10,12-15,19H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGMSRRNYDSRPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)N3C=C(C=N3)C4=C(C=NC=C4)OCC5CCNCC5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Target of MELK-8a Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the primary molecular target of MELK-8a hydrochloride, a potent and selective kinase inhibitor. It includes detailed information on its target engagement, the associated signaling pathways, and the experimental protocols used for its characterization.
Primary Target: Maternal Embryonic Leucine Zipper Kinase (MELK)
The primary molecular target of this compound is the Maternal Embryonic Leucine Zipper Kinase (MELK) .[1][2] MELK is a serine/threonine kinase belonging to the AMP-activated protein kinase (AMPK)/Sucrose non-fermenting 1 (Snf1) family.[3] It plays a crucial role in various cellular processes, including cell cycle progression, proliferation, apoptosis, and stem cell renewal.[4][5] Notably, MELK is overexpressed in a variety of human cancers, making it an attractive therapeutic target.[3][5]
This compound, also known as NVS-MELK8a, is a novel and highly potent inhibitor of MELK with an IC50 of 2 nM.[1] Its high selectivity for MELK over other kinases makes it a valuable tool for studying the biological functions of MELK and for the development of targeted cancer therapies.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its in vitro potency, selectivity against other kinases, and its effects on cancer cell proliferation.
Table 1: In Vitro Potency of this compound against MELK
| Parameter | Value | Conditions | Reference |
| IC50 (MELK) | 2 nM | Biochemical assay with 20 µM ATP | [1] |
| IC50 (MELK) | 140 nM | Biochemical assay with 2 mM ATP | |
| IC50 (full-length MELK) | 5 nM | ||
| IC50 (catalytic domain) | 2 nM |
Table 2: Kinase Selectivity Profile of this compound
| Off-Target Kinase | IC50 (µM) | Fold Selectivity vs. MELK | Reference |
| Flt3 (ITD) | 0.18 | 90 | [1] |
| Haspin (GSG2) | 0.19 | 95 | [1] |
| PDGFRα | 0.42 | 210 | [1] |
| KIT | >10 | >5000 |
MELK-8a was profiled against a panel of 456 kinases at 1 µM and only inhibited seven off-target kinases in addition to MELK with >85% inhibition.
Table 3: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.06 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.7 ± 0.4 | [6] |
| MCF-7 | ER-positive Breast Cancer | 1.2 | |
| HeLaS3 | Cervical Cancer | 1.9 ± 0.5 | [6] |
Signaling Pathways
MELK is a key node in several signaling pathways that are critical for cancer cell proliferation and survival. Inhibition of MELK by this compound disrupts these pathways, leading to cell cycle arrest and apoptosis.
MELK-FOXM1 Signaling Axis
One of the most well-characterized pathways involving MELK is its interaction with the Forkhead Box M1 (FOXM1) transcription factor. MELK directly phosphorylates and activates FOXM1, a master regulator of mitotic gene expression. Activated FOXM1 then promotes the transcription of genes essential for cell cycle progression, such as Aurora B kinase, Survivin, and CDC25B.
Caption: The MELK-FOXM1 signaling pathway and its inhibition by this compound.
Crosstalk with AKT and NF-κB Pathways
MELK also exhibits crosstalk with other critical cancer signaling pathways, including the PI3K/AKT and NF-κB pathways. Inhibition of MELK has been shown to suppress AKT phosphorylation, thereby impeding cell proliferation and invasion.[7] Additionally, MELK can regulate the NF-κB pathway, which is involved in inflammation and cell survival.
Caption: Crosstalk of MELK with the AKT and NF-κB signaling pathways.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the interaction of this compound with its primary target, MELK.
Experimental Workflow
The following diagram illustrates the general workflow for identifying and characterizing a selective kinase inhibitor like MELK-8a.
Caption: A generalized experimental workflow for the discovery and validation of a kinase inhibitor.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human MELK enzyme
-
MELK substrate peptide (e.g., KKLNRTLSFAEPG)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT[8]
-
384-well low-volume plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 1 µl of the inhibitor solution or DMSO (vehicle control).
-
Add 2 µl of MELK enzyme solution (e.g., 8 ng per well).
-
Add 2 µl of a substrate/ATP mix (final concentrations: 200 µM substrate, 50 µM ATP).
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability Assays
1. Resazurin Assay
This assay measures cell viability based on the reduction of resazurin to the fluorescent resorufin by metabolically active cells.
Materials:
-
MDA-MB-468 or other cancer cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Resazurin sodium salt solution (0.15 mg/ml in PBS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000-4,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add 20 µL of resazurin solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
Measure the fluorescence at an excitation of 570 nm and an emission of 595 nm using a microplate reader.
-
Normalize the results to the vehicle-treated control cells to determine the percentage of viable cells.
2. Crystal Violet Assay
This assay quantifies cell viability by staining the DNA of adherent cells with crystal violet.
Materials:
-
MDA-MB-468 or other cancer cell lines
-
Complete growth medium
-
This compound
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
-
10% acetic acid
-
96-well plates
Procedure:
-
Seed and treat cells with this compound as described for the resazurin assay.
-
After the treatment period, remove the medium and gently wash the cells with PBS.
-
Fix the cells with 100% methanol for 10 minutes.
-
Stain the cells with crystal violet solution for 20 minutes at room temperature.
-
Wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilize the stain by adding 10% acetic acid to each well.
-
Measure the absorbance at 540 nm using a microplate reader.
Western Blotting
This technique is used to detect changes in protein expression and phosphorylation status upon treatment with this compound.
Materials:
-
MDA-MB-468 cells
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MELK, anti-phospho-FOXM1, anti-phospho-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed MDA-MB-468 cells and treat with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control like β-actin to ensure equal protein loading.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. elifesciences.org [elifesciences.org]
- 3. MELK is not necessary for the proliferation of basal-like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Enigmatic MELK: The controversy surrounding its complex role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
MELK-8a Hydrochloride: A Comprehensive Technical Guide to a Highly Selective MELK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a compelling therapeutic target in oncology due to its overexpression in various cancers and its critical roles in tumor progression, cell cycle control, and cancer stem cell survival. MELK-8a hydrochloride is a potent and highly selective small molecule inhibitor of MELK. This technical guide provides an in-depth overview of this compound, including its inhibitory activity, selectivity profile, and effects on cancer cells. Detailed experimental protocols for key assays and visualizations of the MELK signaling pathway and experimental workflows are presented to facilitate further research and drug development efforts.
Introduction
Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that plays a pivotal role in various cellular processes, including cell cycle progression, apoptosis, and cell proliferation.[1][2] Its expression is significantly upregulated in numerous human cancers, correlating with poor prognosis and treatment resistance.[1][3] This has positioned MELK as an attractive target for anticancer drug discovery. This compound has been identified as a novel, potent, and highly selective inhibitor of MELK, demonstrating significant potential as a tool compound for studying MELK biology and as a lead candidate for therapeutic development.[4][5][6]
Quantitative Inhibitory Activity and Selectivity
This compound exhibits nanomolar potency against MELK and exceptional selectivity over a broad range of other kinases. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.
In Vitro Kinase Inhibitory Activity
MELK-8a demonstrates potent inhibition of MELK in biochemical assays. The half-maximal inhibitory concentration (IC50) for MELK is 2 nM.[4][5][6][7][8][9] The potency of MELK-8a is maintained even at high ATP concentrations, with an IC50 of 140 nM at 2 mM ATP, suggesting a robust inhibitory mechanism.[4][10] The compound shows comparable potency against both the full-length MELK protein and its catalytic domain.[4][10]
| Target Kinase | IC50 (nM) | Notes |
| MELK | 2 | [4][5][6][7][8][9] |
| MELK (at 2 mM ATP) | 140 | [4][10] |
| Full-length MELK | 5 | [4][10] |
| MELK catalytic domain | 2 | [4][10] |
Kinase Selectivity Profile
The selectivity of MELK-8a has been assessed against a wide panel of kinases. It displays remarkable selectivity, with significantly lower potency against other kinases. For instance, it is over 90-fold more selective for MELK compared to other kinases it inhibits.[4][10] In a panel of 456 kinases, MELK-8a showed greater than 85% inhibition for only seven off-target kinases at a concentration of 1 µM.[4]
| Off-Target Kinase | IC50 (µM) |
| FLT3 | 0.18 |
| Haspin | 0.19 |
| PDGFRα | 0.42 |
| KIT | >10 |
| Aurora A | >10 |
| Aurora B | 24 |
Data compiled from multiple sources.[1][2][11]
Cellular Activity
MELK-8a effectively inhibits the proliferation of cancer cell lines that are dependent on MELK signaling.
Anti-proliferative Activity in Cancer Cell Lines
MELK-8a has been shown to inhibit the growth of various breast cancer cell lines, with particularly high potency in triple-negative breast cancer (TNBC) models.
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.06 - 0.11 |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 1.2 - 3.68 |
Data compiled from multiple sources.[1][4][10][11]
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is a general guideline for determining the in vitro potency of MELK-8a against MELK using a luminescence-based assay that measures ADP formation.
Materials:
-
MELK enzyme
-
MELK kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., myelin basic protein)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in the kinase buffer.
-
In a 384-well plate, add 1 µL of the MELK-8a dilution or DMSO (vehicle control).
-
Add 2 µL of MELK enzyme solution to each well.
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction. The final ATP concentration should be close to the Km value for MELK.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each MELK-8a concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay
This protocol describes a method to assess the anti-proliferative effect of MELK-8a on cancer cell lines.
Materials:
-
MDA-MB-468 and MCF-7 cells
-
Growth medium (e.g., DMEM supplemented with 10% FBS)
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., Resazurin, MTT, or CellTiter-Glo®)
Procedure:
-
Seed MDA-MB-468 cells at a density of 1,000 cells/well and MCF-7 cells at 4,000 cells/well in a 96-well plate.
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of this compound in the growth medium.
-
Remove the existing medium from the wells and add the medium containing the different concentrations of MELK-8a or DMSO (vehicle control).
-
Incubate the plates for 72 hours to 7 days.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.
Multiplexed Kinase Inhibitor Beads/Mass Spectrometry (MIB/MS) for Selectivity Profiling
This advanced proteomics technique provides a cellular context for kinase inhibitor selectivity.
Workflow:
-
Cell Treatment: Treat MDA-MB-468 cells with either DMSO (control) or a specific concentration of MELK-8a (e.g., 1 µM) for a short duration (e.g., 30 minutes).
-
Cell Lysis: Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Affinity Chromatography: Pass the cell lysates over columns containing a mixture of kinase inhibitors covalently linked to Sepharose beads (MIBs). Kinases that are bound to MELK-8a in the cell will not be captured by the MIBs.
-
Elution: Elute the captured kinases from the MIBs.
-
Protein Digestion and Mass Spectrometry: Digest the eluted proteins into peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of each identified kinase in the MELK-8a-treated sample compared to the DMSO control. A decrease in abundance indicates that the kinase was engaged by MELK-8a in the cells.
Signaling Pathways and Mechanism of Action
MELK is implicated in several signaling pathways that are crucial for cancer cell survival and proliferation. MELK-8a exerts its anti-cancer effects by inhibiting these pathways.
MELK Signaling Network
MELK is a central node in a complex signaling network. It can phosphorylate and activate the transcription factor FOXM1, a master regulator of cell cycle progression.[1] This leads to the expression of mitotic regulators such as CDC25B, Aurora B, and Survivin. MELK also interacts with and regulates the p53 tumor suppressor pathway, the JNK pathway, and the AKT pathway.[1][3][12]
Caption: MELK Signaling Pathway and Inhibition by MELK-8a.
Experimental Workflow for Efficacy Evaluation
A typical workflow to evaluate the efficacy of MELK-8a involves a combination of in vitro and in vivo studies.
Caption: Experimental Workflow for MELK-8a Efficacy Evaluation.
Conclusion
This compound is a highly potent and selective inhibitor of MELK with significant anti-proliferative activity in cancer cell lines. Its well-defined mechanism of action and favorable selectivity profile make it an invaluable tool for dissecting the complex roles of MELK in cancer biology. The detailed protocols and data presented in this guide are intended to support and accelerate further research into the therapeutic potential of targeting MELK in oncology. As our understanding of MELK signaling continues to evolve, selective inhibitors like MELK-8a will be instrumental in translating this knowledge into novel cancer therapies.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. 2.6. Multiplexed inhibitor bead (MIB) chromatography, mass spectrometry (MS), and analysis [bio-protocol.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Noninvasive and Safe Cell Viability Assay for Breast Cancer MCF-7 Cells Using Natural Food Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Comparative Study on Viability of Mcf-7 Human Breast Cancer Cell Lines Using Piperine and Tamoxifen – An In Vitro Study with A Novel Mishmash – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. promega.com [promega.com]
- 11. Kinome Profiling of Primary Endometrial Tumors Using Multiplexed Inhibitor Beads and Mass Spectrometry Identifies SRPK1 As Candidate Therapeutic Target | bioRxiv [biorxiv.org]
- 12. bitesizebio.com [bitesizebio.com]
In-Depth Technical Guide: MELK-8a Hydrochloride and Cell Cycle Progression Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that plays a pivotal role in cell cycle regulation, particularly during mitosis. Its overexpression is implicated in various human cancers, making it an attractive therapeutic target. MELK-8a hydrochloride is a potent and selective inhibitor of MELK, demonstrating significant potential in preclinical cancer research. This guide provides an in-depth overview of this compound, its mechanism of action in cell cycle progression, and detailed protocols for its investigation.
Mechanism of Action: MELK Inhibition and Cell Cycle Arrest
MELK is a key regulator of cell cycle progression, primarily through its interaction with the transcription factor FOXM1, a master regulator of mitotic gene expression. MELK phosphorylates and activates FOXM1, leading to the transcription of genes essential for G2/M transition and mitosis, such as Aurora B kinase, Cyclin B1, and CDC25B.
By inhibiting MELK, this compound disrupts this signaling cascade, preventing the activation of FOXM1 and its downstream targets. This leads to a halt in the cell cycle, predominantly at the G2/M phase, thereby inhibiting the proliferation of cancer cells. Additionally, MELK has been shown to interact with the p53 tumor suppressor pathway. Inhibition of MELK can lead to the activation of the ATM/CHK2/p53 pathway, further contributing to cell cycle arrest.
Quantitative Data
The following tables summarize the key quantitative data for this compound and the related MELK inhibitor, OTS167.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| MELK IC50 | 2 nM | Biochemical Assay | [1] |
| MDA-MB-468 Cell Proliferation IC50 | 0.11 µM | 7-day incubation | [2] |
| MCF-7 Cell Proliferation IC50 | 3.68 µM | 7-day incubation | [2] |
Table 2: Effect of MELK Inhibitor (OTS167) on Cell Cycle Distribution in Glioblastoma Cells
Note: This data is for the MELK inhibitor OTS167 and serves as a representative example of the expected effects of MELK inhibition on the cell cycle.
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | 55.2 ± 2.5 | 30.1 ± 1.8 | 14.7 ± 1.2 |
| OTS167 (10 nM) | 45.3 ± 2.1 | 25.8 ± 1.5 | 28.9 ± 1.9 |
| OTS167 (20 nM) | 38.6 ± 1.9 | 22.4 ± 1.3 | 39.0 ± 2.3 |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound on cell cycle progression are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a tube, and wash twice with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 3: Western Blotting for Cell Cycle-Related Proteins
This protocol is used to analyze the expression levels of key cell cycle regulatory proteins (e.g., Cyclin B1, CDK1, p-Histone H3) following treatment with this compound.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-phospho-Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cell pellets in RIPA buffer on ice. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and load equal amounts onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C. Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane thoroughly with TBST.
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.
Conclusion
This compound is a valuable research tool for investigating the role of MELK in cell cycle progression and for exploring its potential as a therapeutic agent. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments to further elucidate the biological effects of this potent MELK inhibitor. As research in this area continues, a deeper understanding of the intricate mechanisms governed by MELK will undoubtedly pave the way for novel cancer therapies.
References
Investigating Cancer Stem Cells with MELK-8a Hydrochloride: A Technical Guide
Introduction
Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a significant therapeutic target in oncology, primarily due to its overexpression in a wide array of human cancers, including breast, brain, colon, and prostate cancers.[1] A member of the snf1/AMPK family of serine/threonine kinases, MELK is intrinsically linked to the survival, proliferation, and maintenance of cancer stem cells (CSCs)[2]. CSCs, a subpopulation of tumor cells with self-renewal capabilities, are often implicated in therapeutic resistance and disease relapse[2][3]. Consequently, targeting MELK offers a promising strategy to eradicate these resilient cells.[2]
MELK-8a hydrochloride (also known as NVS-MELK8a) is a novel, potent, and highly selective small-molecule inhibitor of MELK kinase activity.[4][5] Its efficacy in disrupting critical cellular processes in cancer cells, such as mitosis and cell cycle progression, makes it an invaluable tool for researchers.[5][6] This technical guide provides an in-depth overview of the core mechanisms, signaling pathways, and experimental protocols for utilizing this compound in the investigation of cancer stem cells.
This compound: Mechanism and Potency
This compound functions by selectively binding to the MELK enzyme, thereby blocking its kinase activity.[2] This inhibition prevents the phosphorylation of downstream substrates crucial for cancer cell proliferation and survival.[2][3] The compound demonstrates high potency with a very low nanomolar concentration required for 50% inhibition (IC50).
Data Presentation: Kinase Inhibitory Profile
The quantitative inhibitory profile of MELK-8a highlights its potency and selectivity for MELK over other kinases.
| Kinase Target | IC50 Value | Reference |
| MELK | 2 nM | [4][5][7] |
| Flt3 (ITD) | 0.18 µM | [5] |
| Haspin | 0.19 µM | [5] |
| PDGFRα | 0.42 µM | [5] |
Core Signaling Pathways in MELK-Driven Cancer Stem Cell Biology
MELK exerts its influence on CSCs by modulating several key oncogenic signaling pathways. Inhibition with MELK-8a can disrupt these networks, leading to reduced CSC viability and tumorigenicity. The primary pathways include FOXM1, NF-κB, and AKT signaling.
1. The MELK-FOXM1 Axis
The transcription factor Forkhead Box M1 (FOXM1) is a master regulator of cell cycle progression and is frequently overexpressed in human cancers.[8] MELK directly interacts with and phosphorylates FOXM1, which enhances its transcriptional activity.[8][9] This leads to the expression of essential mitotic regulators like Aurora B, CDC25B, and Survivin, promoting cell division.[9][10] Inhibiting MELK with MELK-8a blocks this activation cascade, leading to cell cycle arrest, particularly at the G2/M phase, and apoptosis.[6][11]
References
- 1. Maternal Embryonic Leucine-zipper Kinase: Key Kinase for Stem Cell Phenotype in Glioma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MELK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Development of an orally-administrative MELK-targeting inhibitor that suppresses the growth of various types of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Up-regulation of MELK by E2F1 promotes the proliferation in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Maternal Embryonic Leucine Zipper Kinase Promotes Tumor Growth and Metastasis via Stimulating FOXM1 Signaling in Esophageal Squamous Cell Carcinoma [frontiersin.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Role of MELK-8a Hydrochloride in G2/M Checkpoint Regulation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase implicated in various cellular processes, including cell cycle progression, and is frequently overexpressed in a range of human cancers.[1][2] Its role in tumorigenesis has positioned it as an attractive target for therapeutic intervention. MELK-8a hydrochloride has emerged as a potent and highly selective inhibitor of MELK, demonstrating significant effects on the G2/M checkpoint of the cell cycle.[3][4] This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its impact on the G2/M phase transition. We consolidate quantitative data on its efficacy, detail relevant experimental protocols for its study, and present a visual representation of the signaling pathways involved.
Introduction to MELK and the G2/M Checkpoint
The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. The G2/M checkpoint, in particular, serves as a critical control point, preventing cells with damaged DNA from entering mitosis.[5][6] Dysregulation of this checkpoint is a hallmark of cancer, allowing for the proliferation of genetically unstable cells.[7]
MELK protein levels and activity are cell cycle-dependent, peaking during the G2/M phase.[3][8] It has been implicated in mitotic entry and progression.[9] Inhibition of MELK has been shown to induce a G2/M arrest in various cancer cell lines, suggesting a crucial role for this kinase in regulating the transition from G2 to mitosis.[1][3][10]
This compound: A Selective MELK Inhibitor
This compound is a small molecule inhibitor with high potency and selectivity for MELK.[3][4] Its ability to specifically target MELK with minimal off-target effects makes it an invaluable tool for elucidating the kinase's function and a promising candidate for therapeutic development.[3][11]
Quantitative Data on this compound Efficacy
The potency and cellular effects of this compound have been quantified in various studies. The following tables summarize key data points.
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (MELK Kinase Activity) | 2 nM | in vitro | [4][12] |
| IC50 (Cell Growth) | ~0.06 µM | MDA-MB-468 | [12] |
| ~1.2 µM | MCF-7 | [12] | |
| Concentration for G2/M Arrest | 5 µM | HeLa, CaSki | [10] |
| 3 µM | HeLa S3 | [12] |
Table 1: Potency and effective concentrations of this compound.
| Protein | Effect of MELK-8a Treatment | Cell Line | Reference |
| P-PLK1 (Tyr217) | Increase | HeLa | [10] |
| Cyclin B1 | Increase | HeLa | [10] |
| P-CDK1 (Tyr15) | Increase | HeLa | [10] |
| BAX | Increase | HeLa | [10] |
| Cleaved-PARP1 | Increase | HeLa | [10] |
| MELK | Decrease | HeLa | [10] |
| Bcl-2 | Decrease | HeLa | [10] |
Table 2: Effect of this compound on the expression of key G2/M and apoptosis-related proteins in HeLa cells after 48 hours of treatment with 5 µM MELK-8a.
Mechanism of Action: G2/M Arrest
Treatment of cancer cells with this compound leads to a delay in mitotic entry, effectively causing a G2 phase arrest.[3] This is associated with delayed activation of key mitotic kinases, including Aurora A, Aurora B, and Cyclin-Dependent Kinase 1 (CDK1).[3] The inhibition of MELK by MELK-8a appears to trigger a transient activation of the G2/M checkpoint.[3] In some cervical cancer cell lines, inhibition of MELK with MELK-8a resulted in G2/M phase arrest, the formation of multipolar spindles, and eventual apoptosis.[10]
Signaling Pathway
The precise signaling cascade initiated by MELK inhibition that leads to G2/M arrest is an area of active investigation. Based on current literature, a proposed pathway involves the modulation of key G2/M regulators. Inhibition of MELK by MELK-8a leads to an accumulation of cells in the G2 phase. This is accompanied by an increase in the inactive, phosphorylated form of CDK1 (P-CDK1 Tyr15) and an increase in Cyclin B1 levels.[10] The phosphorylation of PLK1, another key mitotic kinase, is also affected.[10]
Caption: Proposed signaling pathway of this compound inducing G2/M arrest.
Experimental Protocols
To aid researchers in the study of this compound's effects on the G2/M checkpoint, detailed methodologies for key experiments are provided below.
Cell Cycle Analysis by Flow Cytometry
This protocol is for assessing the distribution of cells in different phases of the cell cycle following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MDA-MB-468)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or DMSO for the specified duration (e.g., 24, 48 hours).
-
Harvest cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in G1, S, and G2/M phases.
Western Blotting for G2/M Regulatory Proteins
This protocol is for determining the expression levels of key proteins involved in the G2/M checkpoint.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-P-CDK1 (Tyr15), anti-MELK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for investigating the effects of this compound.
Caption: A typical experimental workflow for studying this compound.
Conclusion
This compound is a powerful and selective tool for probing the function of MELK in cell cycle regulation. Its ability to induce a G2/M arrest highlights the critical role of MELK in this transition and underscores its potential as a therapeutic target in oncology. The experimental protocols and data presented in this guide offer a foundation for further research into the intricate mechanisms governed by MELK and the development of novel anti-cancer strategies.
References
- 1. MELK maternal embryonic leucine zipper kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Analyzing the G2/M checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting cell cycle regulation via the G2-M checkpoint for synthetic lethality in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maternal Embryonic Leucine Zipper Kinase (MELK) Reduces Replication Stress in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Maternal Embryonic Leucine-zipper Kinase: Key Kinase for Stem Cell Phenotype in Glioma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Up-regulation of MELK by E2F1 promotes the proliferation in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toward the Validation of Maternal Embryonic Leucine Zipper Kinase: Discovery, Optimization of Highly Potent and Selective Inhibitors, and Preliminary Biology Insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to MELK-8a Hydrochloride: Molecular Structure, Properties, and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MELK-8a hydrochloride, a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). This document details its molecular structure, physicochemical properties, mechanism of action, and key preclinical data, offering valuable insights for researchers in oncology and drug development.
Molecular Structure and Physicochemical Properties
This compound is a small molecule inhibitor belonging to the pyrazolopyridine class of compounds.
Chemical Structure:
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-methyl-4-[4-[4-[3-(piperidin-4-ylmethoxy)pyridin-4-yl]pyrazol-1-yl]phenyl]piperazine;dihydrochloride | [] |
| Molecular Formula | C₂₅H₃₃ClN₆O | [2][3] |
| Molecular Weight | 469.02 g/mol | [2][4] |
| CAS Number | 2096992-20-8 | [2][3] |
| Canonical SMILES | CN1CCN(CC1)c2ccc(cc2)n3cc(c(c4ccnc(c4)OCC5CCNCC5)n3)c6cncc(c6)OCC7CCNCC7.Cl | [2] |
| Predicted pKa | 8.35 (most basic) | SwissADME Prediction |
| Predicted LogP | 3.16 | SwissADME Prediction |
| Topological Polar Surface Area (TPSA) | 78.93 Ų | SwissADME Prediction |
| Solubility | Soluble in water (≥ 100 mg/mL) and DMSO (8.6 mg/mL).[2] Fairly soluble at pH 6.8 (0.22 g/L).[2] | [2] |
| Appearance | Light yellow to yellow solid | [2] |
Mechanism of Action and Signaling Pathway
This compound is a highly potent and selective ATP-competitive inhibitor of MELK, a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in mitotic progression and cancer stem cell survival.
The primary mechanism of action of MELK-8a involves the direct inhibition of MELK's kinase activity. This leads to the disruption of downstream signaling pathways critical for tumor cell proliferation and survival. A key downstream effector of MELK is the transcription factor Forkhead Box M1 (FOXM1). MELK phosphorylates and activates FOXM1, which in turn promotes the expression of genes essential for cell cycle progression, such as CDC25B, Aurora B kinase, and Survivin. By inhibiting MELK, MELK-8a prevents the activation of FOXM1, leading to cell cycle arrest and apoptosis in cancer cells.
Quantitative Biological Data
This compound demonstrates high potency and selectivity for MELK kinase.
Table 2: In Vitro Potency and Selectivity of MELK-8a
| Target | IC₅₀ | Assay Conditions | Source |
| MELK (catalytic domain) | 2 nM | Biochemical Assay (20 µM ATP) | [2] |
| MELK (full-length) | 5 nM | Biochemical Assay (20 µM ATP) | [2] |
| MELK | 140 nM | Biochemical Assay (2 mM ATP) | [2] |
| FLT3 | 180 nM | Off-target kinase panel | [3] |
| Haspin | 190 nM | Off-target kinase panel | [3] |
| PDGFRα | 420 nM | Off-target kinase panel | [3] |
| KIT | >10,000 nM | Off-target kinase panel | [3] |
Table 3: Anti-proliferative Activity of MELK-8a
| Cell Line | Cancer Type | IC₅₀ (µM) | Source |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~0.06 | [2] |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | ~1.2 | [2] |
Pharmacokinetic Properties
Preclinical pharmacokinetic studies have been conducted in mice to evaluate the absorption, distribution, metabolism, and excretion (ADME) profile of MELK-8a.
Table 4: In Vivo Pharmacokinetics of MELK-8a in Mice
| Parameter | Value | Animal Model | Dosing | Source |
| Tₘₐₓ | 0.4 hours | C57BL/6 mice | 30 mg/kg, subcutaneous | [2] |
| Cₘₐₓ | 6.6 µM | C57BL/6 mice | 30 mg/kg, subcutaneous | [2] |
| Oral Bioavailability | 3.6% | C57BL/6 mice | 10 mg/kg, oral | [2] |
The low oral bioavailability suggests that MELK-8a may be subject to high first-pass metabolism or poor absorption from the gastrointestinal tract.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro MELK Kinase Assay
This protocol is designed to determine the in vitro potency of this compound against MELK kinase.
Materials:
-
Recombinant human MELK enzyme
-
Biotinylated peptide substrate
-
ATP
-
This compound
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[5]
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 1 µL of the diluted MELK-8a or DMSO (vehicle control).
-
Add 2 µL of MELK enzyme solution to each well.
-
Add 2 µL of a mixture of the peptide substrate and ATP to initiate the reaction. The final ATP concentration should be close to the Michaelis-Menten constant (Km) for ATP or at a higher concentration (e.g., 2 mM) to assess potency under more physiologically relevant conditions.[2]
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each concentration of MELK-8a and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
MDA-MB-468 and MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
Procedure:
-
Seed MDA-MB-468 cells at a density of 1 x 10⁴ cells/well and MCF-7 cells at 5 x 10³ cells/well in a 96-well plate and allow them to adhere overnight.[6][7]
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Caco-2 Permeability Assay
This assay assesses the intestinal permeability of this compound.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12- or 24-well plates with 0.4 µm pore size)
-
Complete growth medium
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
This compound
-
LC-MS/MS system for analysis
Procedure:
-
Seed Caco-2 cells onto the Transwell inserts at a density of approximately 1.5 x 10⁵ cells/cm².[8]
-
Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity (typically >400 Ω·cm²).[8]
-
For apical to basolateral (A-B) permeability, add this compound (e.g., at 10 µM) to the apical chamber and transport buffer to the basolateral chamber.[9]
-
For basolateral to apical (B-A) permeability, add the compound to the basolateral chamber and buffer to the apical chamber.
-
Incubate for 2 hours at 37°C with gentle shaking.
-
Collect samples from both chambers at the end of the incubation period.
-
Quantify the concentration of MELK-8a in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)).
Experimental and Drug Discovery Workflow
The discovery and characterization of a kinase inhibitor like this compound typically follows a structured workflow.
Conclusion
This compound is a valuable research tool for investigating the role of MELK in cancer biology. Its high potency and selectivity make it a suitable probe for elucidating the downstream effects of MELK inhibition. While its preclinical profile shows promising anti-proliferative activity, further studies are warranted to address its low oral bioavailability for potential therapeutic development. This guide provides a solid foundation of technical information to support ongoing and future research involving this compound.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. promega.com [promega.com]
- 6. medsci.org [medsci.org]
- 7. Sericin inhibits MDA-MB-468 cell proliferation via the PI3K/Akt pathway in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A fast screening model for drug permeability assessment based on native small intestinal extracellular matrix - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05992F [pubs.rsc.org]
- 9. enamine.net [enamine.net]
NVS-MELK8a: A Technical Guide to its Discovery and Preclinical Development
Introduction
NVS-MELK8a is a potent and highly selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase implicated in cancer cell proliferation and survival.[1][2] Overexpression of MELK is observed in various cancers, making it an attractive therapeutic target.[3] This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of NVS-MELK8a, intended for researchers, scientists, and drug development professionals.
Discovery and Optimization
The development of NVS-MELK8a originated from a medicinal chemistry effort focused on a 4-(pyrazol-4-yl)-pyridine scaffold.[4] Through iterative rounds of synthesis and characterization, NVS-MELK8a emerged as a lead compound with potent and selective inhibition of MELK.
Mechanism of Action
NVS-MELK8a is an ATP-competitive inhibitor of MELK.[4] By binding to the ATP-binding pocket of the MELK kinase domain, NVS-MELK8a prevents the phosphorylation of downstream substrates, thereby disrupting MELK-mediated signaling pathways involved in cell cycle progression and mitosis.[2][5]
Signaling Pathway
The MELK signaling pathway is complex and involved in various cellular processes, including cell cycle regulation, apoptosis, and DNA damage repair. NVS-MELK8a, by inhibiting MELK, modulates these pathways.
Caption: Simplified MELK signaling pathway and the inhibitory action of NVS-MELK8a.
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of NVS-MELK8a
| Target | IC50 (nM) | Assay Type | Reference |
| MELK | 2 | Biochemical Assay | [2][5] |
| MELK (full-length) | 5 | Biochemical Assay | [5] |
| MELK (catalytic domain) | 2 | Biochemical Assay | [5] |
| Flt3 (ITD) | 180 | Biochemical Assay | [2][3] |
| Haspin (GSG2) | 190 | Biochemical Assay | [2][3] |
| PDGFRα | 420 | Biochemical Assay | [2][3] |
Table 2: Cellular Activity of NVS-MELK8a
| Cell Line | IC50 (µM) | Assay Type | Reference |
| MDA-MB-468 (Triple-Negative Breast Cancer) | 0.06 | Cell Growth Inhibition | [5] |
| MCF-7 (ER-Positive Breast Cancer) | 1.2 | Cell Growth Inhibition | [5] |
Table 3: In Vivo Pharmacokinetic Parameters of NVS-MELK8a in Mice
| Parameter | Value | Dosing | Mouse Strain | Reference |
| Tmax | 0.4 h | 30 mg/kg, subcutaneous | C57BL/6 | [5] |
| Cmax | 6.6 µM | 30 mg/kg, subcutaneous | C57BL/6 | [5] |
| Oral Bioavailability | 3.6% | 10 mg/kg, oral | C57BL/6 | [5] |
Experimental Protocols
In Vitro Kinase Assay (Representative Protocol)
A representative protocol for assessing the in vitro kinase activity of MELK in the presence of NVS-MELK8a is the ADP-Glo™ Kinase Assay.
Caption: Workflow for a representative in vitro kinase assay.
Methodology:
-
Reagent Preparation: Serially dilute NVS-MELK8a to the desired concentrations. Prepare a solution of recombinant MELK enzyme and a mixture of the appropriate substrate and ATP.
-
Kinase Reaction: In a 384-well plate, combine the NVS-MELK8a dilution, MELK enzyme, and the substrate/ATP mixture.
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
ATP Generation and Luminescence: Add Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.
Cellular Proliferation Assay
Methodology:
-
Cell Seeding: Seed MDA-MB-468 and MCF-7 cells in 96-well plates at densities of 1,000 and 4,000 cells/well, respectively.[5]
-
Compound Treatment: After 16 hours, add varying concentrations of NVS-MELK8a to the wells.[5]
-
Incubation: Incubate the plates for 7 days.[5]
-
Viability Measurement: Add a cell viability reagent (e.g., ATPLite) to each well and measure luminescence to determine the number of viable cells.[5]
In Vivo Xenograft Study (Representative Protocol)
A representative protocol for evaluating the in vivo efficacy of NVS-MELK8a in a breast cancer xenograft model.
Caption: Workflow for a representative in vivo xenograft study.
Methodology:
-
Cell Implantation: Subcutaneously inject MDA-MB-468 human breast cancer cells into the flank of immunocompromised mice (e.g., athymic nude mice).[6]
-
Tumor Growth: Allow tumors to establish and grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomly assign mice to treatment and control groups. Administer NVS-MELK8a (formulated, for example, in 10% propylene glycol and 25% Solutol) via a specified route (e.g., subcutaneous injection) at a defined dose and schedule.[1] The control group receives the vehicle.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly) to assess efficacy and toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, biomarker analysis).
Conclusion
NVS-MELK8a is a potent and selective small molecule inhibitor of MELK with demonstrated preclinical activity in breast cancer models. Its high selectivity makes it a valuable tool for further elucidating the biological functions of MELK and a potential candidate for clinical development. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Enigmatic MELK: The controversy surrounding its complex role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MELK is not necessary for the proliferation of basal-like breast cancer cells | eLife [elifesciences.org]
- 5. Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer effect of silibinin on the xenograft model using MDA-MB-468 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MELK-8a Hydrochloride in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly in mitosis.[1] Its overexpression is associated with poor prognosis in various cancers, making it a compelling target for therapeutic intervention. MELK-8a hydrochloride is a potent and highly selective inhibitor of MELK, demonstrating significant potential as a tool for cancer research and preclinical studies.[2][3]
These application notes provide detailed protocols for utilizing this compound in common cell-based assays to investigate its effects on cell viability, apoptosis, and cell cycle progression.
Mechanism of Action
This compound is a novel inhibitor of MELK with a half-maximal inhibitory concentration (IC₅₀) of 2 nM in biochemical assays.[4][5] By inhibiting MELK, MELK-8a disrupts the normal progression of mitosis. This interference can lead to a delay in mitotic entry, which is associated with the delayed activation of key mitotic kinases such as Aurora A, Aurora B, and CDK1.[1][5] This disruption of the cell cycle can ultimately lead to reduced cell proliferation and, in some cases, apoptosis, making it a valuable compound for studying MELK's role in cancer biology.[2]
Caption: Mechanism of this compound action.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against its primary target, off-target kinases, and its effect on cancer cell proliferation.
Table 1: Biochemical Potency and Selectivity of MELK-8a
| Kinase Target | IC₅₀ (µM) | Selectivity vs. MELK |
|---|---|---|
| MELK | 0.002 [6] | - |
| FLT3 | 0.18[1][6] | 90-fold |
| Haspin | 0.19[1][6] | 95-fold |
| PDGFRα | 0.42[1][6] | 210-fold |
| KIT | >10[6] | >5000-fold |
Table 2: Cell-Based Proliferation Inhibition by MELK-8a
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| MDA-MB-468 | Breast Cancer | 0.06 - 0.11[5][6] |
| MCF-7 | Breast Cancer | 1.2 - 3.68[5][6] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC₅₀).
Caption: Workflow for a cell viability (MTS) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 2-fold serial dilution series in culture medium, starting from a desired maximum concentration (e.g., 20 µM). The final DMSO concentration should not exceed 0.1%.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared MELK-8a dilutions. Include wells with medium and 0.1% DMSO as a vehicle control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
MTS Addition: Add 20 µL of MTS reagent to each well.[7]
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.[8]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (medium-only wells). Normalize the data to the vehicle control (100% viability). Plot the normalized viability against the log concentration of MELK-8a and use non-linear regression to calculate the IC₅₀ value.
Protocol 2: Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis and necrosis in cells treated with this compound using flow cytometry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for MELK-8a Hydrochloride in MDA-MB-468 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Maternal embryonic leucine zipper kinase (MELK) is a serine/threonine kinase that is overexpressed in various cancers, including triple-negative breast cancer (TNBC), and its elevated expression is often correlated with poor prognosis. MELK-8a hydrochloride (also known as NVS-MELK8a) is a highly potent and selective inhibitor of MELK kinase activity.[1][2] These application notes provide detailed protocols for utilizing this compound to study its effects on the MDA-MB-468 human breast cancer cell line, a well-established model for TNBC. The primary mechanism of action of MELK-8a in these cells involves the perturbation of cell cycle progression, leading to a decrease in cell viability.[1]
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| Biochemical IC50 (MELK) | - | 2 nM | [3] |
| Cell Viability IC50 (72h) | MDA-MB-468 | 2.3 ± 0.4 µM | [1] |
| Cell Viability IC50 (7 days) | MDA-MB-468 | 0.11 µM | [3] |
Selectivity Profile of this compound
| Kinase | IC50 | Reference |
| MELK | 2 nM | [3] |
| Flt3 (ITD) | 180 nM | [3] |
| Haspin | 190 nM | [3] |
| PDGFRα | 420 nM | [3] |
Experimental Protocols
Cell Culture
MDA-MB-468 cells should be cultured in Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum (FBS). The cells are to be maintained in a humidified incubator at 37°C with 5% CO2. For subculturing, cells should be briefly rinsed with a 0.25% (w/v) Trypsin-0.53 mM EDTA solution to remove all traces of serum that contains a trypsin inhibitor.
Cell Viability Assay (Resazurin Assay)
This protocol is adapted from a study that determined the IC50 of MELK-8a in MDA-MB-468 cells.[1]
Materials:
-
MDA-MB-468 cells
-
Leibovitz's L-15 Medium with 10% FBS
-
This compound
-
Resazurin sodium salt
-
96-well plates
-
Plate reader capable of measuring fluorescence at 560 nm excitation and 590 nm emission
Procedure:
-
Seed MDA-MB-468 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Allow the cells to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of resazurin solution (0.15 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
While the primary effect of MELK-8a is on the cell cycle, this assay can be used to quantify any potential induction of apoptosis.
Materials:
-
MDA-MB-468 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed MDA-MB-468 cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol can be used to assess the effect of MELK-8a on the expression and phosphorylation of key signaling proteins.
Materials:
-
MDA-MB-468 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-H2AX, anti-Chk2, anti-phospho-CDK1, anti-phospho-Aurora A/B, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Treat MDA-MB-468 cells with this compound for the desired time points (e.g., 1, 6, 24 hours).[3]
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
Mandatory Visualization
References
- 1. Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MELK is not necessary for the proliferation of basal-like breast cancer cells | eLife [elifesciences.org]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes: Investigating the Efficacy of MELK-8a Hydrochloride in MCF-7 Breast Cancer Cells
Introduction
Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that is frequently overexpressed in various malignancies, including breast cancer.[1][2] High MELK expression is often correlated with more aggressive tumors and a poor prognosis for the patient.[3] MELK plays a crucial role in several cellular processes that are fundamental to cancer progression, such as cell cycle regulation, proliferation, and apoptosis.[1][4] The MCF-7 cell line, derived from a human breast adenocarcinoma, is an invaluable in vitro model for studying estrogen receptor-positive (ER+) breast cancer.[5] These cells are instrumental in exploring hormone-dependent growth and the efficacy of targeted therapies.[5]
MELK-8a hydrochloride is a novel, potent, and highly selective inhibitor of MELK, with a reported IC50 of 2 nM.[6] Its high selectivity makes it a superior research tool compared to less specific inhibitors for delineating the precise functions of MELK in cancer biology.[2] These application notes provide detailed protocols for treating MCF-7 cells with this compound to assess its effects on cell viability, apoptosis, and cell cycle progression.
Mechanism of Action
In breast cancer cells, MELK is implicated in multiple oncogenic pathways. Inhibition of MELK by this compound is expected to induce cell cycle arrest, primarily at the G2/M phase, and promote apoptosis.[2][7][8] The mechanism involves the disruption of mitotic progression and can influence key signaling pathways. For instance, MELK activity has been linked to the PI3K/AKT pathway, which is critical for cell survival; inhibition of MELK can lead to decreased phosphorylation of AKT.[9] Furthermore, in MCF-7 cells, which have wild-type p53, MELK inhibition may lead to an upregulation of p53, a key tumor suppressor protein.[10] Treatment with MELK-8a has also been shown to affect Estrogen Receptor alpha (ERα) levels in MCF-7 cells.[11]
Experimental Protocols
MCF-7 Cell Culture and Maintenance
This protocol describes the standard procedure for culturing and maintaining the MCF-7 cell line to ensure healthy, viable cells for experimentation.
Materials:
-
MCF-7 cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
0.01 mg/mL human recombinant insulin
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
T-75 culture flasks
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Maintain MCF-7 cells in a T-75 flask with complete growth medium (DMEM + 10% FBS + 1% Pen-Strep + insulin).
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
When cells reach 80-90% confluency, subculture them.
-
To passage, aspirate the medium, wash the cell monolayer once with PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 1,200 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density (e.g., 1:3 to 1:6 split ratio).
Cell Viability (MTT) Assay
To determine the cytotoxic effect of this compound on MCF-7 cells and calculate the IC50 value.
Materials:
-
MCF-7 cells
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Seed 5 x 10³ MCF-7 cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. Note: MELK-8a solutions may be unstable and should be prepared fresh.[6]
-
Replace the medium with 100 µL of medium containing the various concentrations of this compound (e.g., 0 nM to 1000 nM). Include a vehicle control (DMSO).
-
Incubate the plate for 48 or 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Expected Data:
| Concentration of MELK-8a HCl (nM) | Cell Viability (%) at 48h (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 95.2 ± 5.1 |
| 10 | 78.6 ± 3.9 |
| 50 | 52.1 ± 4.2 |
| 100 | 35.8 ± 3.1 |
| 500 | 15.4 ± 2.5 |
| 1000 | 8.9 ± 1.9 |
Apoptosis Assay (Annexin V-FITC/PI Staining)
To quantify the induction of apoptosis in MCF-7 cells following treatment with this compound.
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed 2 x 10⁵ MCF-7 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations (e.g., IC25, IC50) for 24 or 48 hours.
-
Harvest both floating and adherent cells. For adherent cells, use trypsin and neutralize with medium.
-
Combine all cells from each well and centrifuge at 1,500 rpm for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
Expected Data:
| Treatment (48h) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) |
| Vehicle Control | 92.5 ± 2.8 | 3.1 ± 0.9 | 2.5 ± 0.6 |
| MELK-8a HCl (50 nM) | 45.3 ± 3.5 | 35.8 ± 3.1 | 15.1 ± 2.4 |
| MELK-8a HCl (100 nM) | 28.9 ± 4.1 | 48.2 ± 3.8 | 19.5 ± 2.9 |
Cell Cycle Analysis
To determine the effect of this compound on cell cycle distribution in MCF-7 cells.
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
Cold 70% Ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed and treat MCF-7 cells in 6-well plates as described in the apoptosis assay.
-
Harvest the cells by trypsinization, centrifuge at 1,500 rpm for 5 minutes, and wash once with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Expected Data:
| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 65.4 ± 3.1 | 22.1 ± 2.5 | 12.5 ± 1.9 |
| MELK-8a HCl (50 nM) | 48.2 ± 2.8 | 15.6 ± 2.1 | 36.2 ± 3.5 |
| MELK-8a HCl (100 nM) | 35.1 ± 3.3 | 10.5 ± 1.8 | 54.4 ± 4.2 |
Disclaimer: These application notes are intended for research use only. Researchers should optimize these protocols for their specific experimental conditions and cell line passages. Always adhere to standard laboratory safety procedures.
References
- 1. MELK as a Mediator of Stemness and Metastasis in Aggressive Subtypes of Breast Cancer [mdpi.com]
- 2. Dissertation or Thesis | EXPLORING THE CONTROVERSIAL ROLE OF MELK IN CANCER | ID: sj139775g | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. MELK expression in breast cancer is associated with infiltration of immune cell and pathological compete response (pCR) after neoadjuvant chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing [cytion.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. MELK as a potential target to control cell proliferation in triple-negative breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Icariin induces apoptosis in breast cancer MCF-7 cells by regulating the MELK mediated PI3K/AKT signaling pathway [ejgo.net]
- 10. Genome-wide effects of MELK-inhibitor in triple-negative breast cancer cells indicate context-dependent response with p53 as a key determinant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: MELK-8a Hydrochloride in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that plays a crucial role in tumorigenesis, cancer progression, and the maintenance of cancer stem cells.[1][2] Its overexpression is correlated with poor prognosis in various cancers, making it a compelling target for therapeutic intervention.[1] MELK-8a hydrochloride is a potent and selective inhibitor of MELK, demonstrating significant anti-proliferative effects in vitro.[3][4] These application notes provide a comprehensive overview of the preclinical evaluation of MELK inhibitors in in vivo xenograft models, offering detailed protocols and data presentation to guide researchers in their drug development efforts.
Disclaimer: While this compound is a potent MELK inhibitor, published in vivo xenograft data for this specific compound is limited. Therefore, the following protocols and data are primarily based on studies using the well-characterized and clinically evaluated MELK inhibitor, OTS167. This information serves as a robust guide for designing and interpreting in vivo studies with this compound and other potent MELK inhibitors.
Data Presentation
The following tables summarize quantitative data from in vivo xenograft studies using the MELK inhibitor OTS167, demonstrating its efficacy in suppressing tumor growth in various cancer models.
Table 1: Efficacy of OTS167 in a Neuroblastoma Xenograft Model
| Treatment Group | Dosage and Administration | Mean Tumor Weight Reduction (%) | Survival Prolongation | Reference |
| OTS167 | 10 mg/kg, intraperitoneally, twice weekly for 3 weeks | 77% | Delayed relapse and prolonged survival from 80 to 104 days | [5][6] |
| Vehicle Control | - | - | - | [5][6] |
Table 2: Efficacy of OTS167 in a Triple-Negative Breast Cancer (TNBC) Xenograft Model in Combination with Radiation
| Treatment Group | Dosage and Administration | Tumor Doubling Time | Reference |
| OTS167 + Radiation | 10 mg/kg, daily by oral gavage | Significantly delayed | [7] |
| Radiation Alone | - | Delayed | [7] |
| OTS167 Alone | 10 mg/kg, daily by oral gavage | Slightly delayed | [7] |
| Vehicle Control | - | - | [7] |
Signaling Pathway
The diagram below illustrates the central role of MELK in oncogenic signaling pathways. MELK is involved in cell cycle progression, apoptosis, and the regulation of transcription factors critical for tumor growth and maintenance.
Caption: MELK Signaling Pathway in Cancer.
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model for Efficacy Assessment
This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the anti-tumor activity of a MELK inhibitor.
1. Cell Culture and Preparation:
- Culture human cancer cells (e.g., SMS-KCNR neuroblastoma or MDA-MB-231 breast cancer) in appropriate media and conditions.[5][7]
- Harvest cells during the exponential growth phase.
- Resuspend cells in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 1 x 10^7 cells per 100 µL.[5]
2. Animal Handling and Tumor Implantation:
- Use immunocompromised mice (e.g., female nude mice).[5]
- Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[5]
- Monitor the mice regularly for tumor formation.
3. Treatment Administration:
- Once tumors reach a palpable size (e.g., ~70 mm³), randomize the animals into treatment and control groups.[5]
- Prepare the MELK inhibitor (e.g., OTS167) in a suitable vehicle.
- Administer the inhibitor at the desired concentration and schedule (e.g., 10 mg/kg, intraperitoneally, twice weekly for 3 weeks).[5]
- Administer the vehicle alone to the control group.
4. Data Collection and Analysis:
- Measure tumor volume using calipers at regular intervals.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, sacrifice the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[6]
Protocol 2: Orthotopic Xenograft Model for a More Clinically Relevant Environment
This protocol describes the establishment of an orthotopic xenograft model, which can provide a more relevant tumor microenvironment.
1. Cell Culture and Preparation:
- Prepare cancer cells as described in Protocol 1. For breast cancer models, MDA-MB-231 cells are commonly used.[7]
2. Animal Handling and Tumor Implantation:
- Anesthetize the immunocompromised mice.
- For a breast cancer model, inject the cell suspension into the mammary fat pad.
- For a neuroblastoma model, an orthotopic injection into the adrenal gland can be performed.[8]
- Allow the tumors to establish.
3. Treatment and Monitoring:
- Administer the MELK inhibitor and vehicle as described in Protocol 1. A daily oral gavage of 10 mg/kg is a possible administration route.[7]
- Monitor tumor growth using imaging techniques (e.g., bioluminescence imaging if using luciferase-expressing cells) or caliper measurements if the tumor is palpable.[8]
- Monitor animal health and body weight.
4. Endpoint Analysis:
- At the study endpoint, collect tumors and relevant organs for histological and molecular analysis to assess treatment efficacy and potential metastasis.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo xenograft study with a MELK inhibitor.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Maternal Embryonic Leucine Zipper Kinase (MELK), a Potential Therapeutic Target for Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maternal Embryonic Leucine Zipper Kinase (MELK), a Potential Therapeutic Target for Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. MELK is a novel therapeutic target in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of MELK-8a Hydrochloride for Preclinical Animal Studies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the formulation of MELK-8a hydrochloride, a potent and selective inhibitor of maternal embryonic leucine zipper kinase (MELK), for in vivo animal studies. It includes solubility data, recommended vehicle compositions for various administration routes, and step-by-step preparation instructions. Additionally, a sample experimental workflow for a pilot in vivo study and a diagram of the MELK signaling pathway are presented to guide researchers in their preclinical investigations.
Introduction to this compound
This compound is a small molecule inhibitor of MELK with a half-maximal inhibitory concentration (IC50) of 2 nM.[1][2][3][4][5] MELK is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly mitosis, and is overexpressed in various cancers.[6] Inhibition of MELK by MELK-8a has been shown to suppress the growth of cancer cells, making it a promising candidate for cancer therapy.[2][3][7] Preclinical evaluation in animal models is a critical step in the development of this compound.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 469.02 g/mol | [1][2][4] |
| Appearance | Light yellow to yellow solid | [2] |
| Purity | ≥95% | [7] |
| Solubility (MELK-8a) | 0.22 g/L (at pH 6.8) | [2][3] |
| Solubility (this compound) | 1 mg/ml in PBS (pH 7.2) | [7] |
| Solubility (MELK-8a dihydrochloride) | 3 mg/mL in DMSO; 22 mg/mL in Water | [8] |
| Insoluble in | DMF, DMSO, Ethanol (hydrochloride form) | [7] |
Note: The solubility can vary depending on the salt form (hydrochloride vs. dihydrochloride) and the specific batch of the compound.
Recommended Formulations for Animal Studies
The selection of an appropriate vehicle is crucial for ensuring drug solubility, stability, and bioavailability, while minimizing toxicity to the animal. Based on published preclinical studies, the following formulations are recommended for MELK-8a administration in mice.
| Route of Administration | Vehicle Composition | Maximum Concentration |
| Intravenous (IV) & Oral (PO) | 5% Ethanol + 100% Propylene Glycol (PG) + 5% Cremophor EL + 80% PBS | Not specified, dose-dependent |
| Subcutaneous (SC) | 10% Propylene Glycol (PG) + 25% (20% v/v) Solutol HS 15 | Not specified, dose-dependent |
Experimental Protocols
Preparation of Formulation for Intravenous (IV) or Oral (PO) Administration
This protocol describes the preparation of a solution suitable for IV or PO administration in mice.
Materials:
-
This compound
-
Ethanol (200 proof)
-
Propylene Glycol (PG)
-
Cremophor® EL
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile conical tubes
-
Vortex mixer
-
Sterile filters (0.22 µm) and syringes
Protocol:
-
Weigh the required amount of this compound and place it in a sterile conical tube.
-
Add the required volume of ethanol to the tube and vortex until the compound is fully dissolved.
-
Add the required volume of Propylene Glycol and vortex thoroughly.
-
Add the required volume of Cremophor EL and vortex until the solution is homogenous.
-
Slowly add the required volume of PBS to the mixture while vortexing to avoid precipitation.
-
If any precipitation occurs, gently warm the solution and continue vortexing.
-
Once a clear solution is obtained, sterile filter the final formulation using a 0.22 µm syringe filter into a sterile vial.
-
Store the formulation at 4°C and use within 24 hours. Solutions are unstable and should be prepared fresh.[1]
Preparation of Formulation for Subcutaneous (SC) Administration
This protocol outlines the preparation of a formulation for SC injection in mice.
Materials:
-
This compound
-
Propylene Glycol (PG)
-
Solutol® HS 15
-
Sterile conical tubes
-
Vortex mixer
-
Sterile filters (0.22 µm) and syringes
Protocol:
-
Weigh the required amount of this compound and place it in a sterile conical tube.
-
Add the required volume of Propylene Glycol to the tube and vortex until the compound is dissolved.
-
Add the required volume of Solutol HS 15 and vortex until the solution is clear and homogenous.
-
Sterile filter the final formulation using a 0.22 µm syringe filter into a sterile vial.
-
Store the formulation at 4°C and use within 24 hours.
Visualized Experimental Workflow and Signaling Pathway
Formulation Preparation Workflow
Caption: Workflow for preparing this compound formulations.
Pilot In Vivo Study Workflow
Caption: Workflow for a pilot in vivo study of this compound.
MELK Signaling Pathway
Caption: Simplified MELK signaling pathway and the inhibitory action of MELK-8a.
Pharmacokinetic Considerations
Subcutaneous administration of MELK-8a at 30 mg/kg in C57BL/6 mice resulted in rapid absorption (Tmax = 0.4 h) and a peak plasma concentration of 6.6 µM.[2][3] However, oral administration at 10 mg/kg in the same mouse strain showed poor oral bioavailability (3.6%).[2] These findings suggest that for systemic exposure, subcutaneous or intravenous routes may be more effective than oral administration.
Conclusion
The successful formulation of this compound is a critical prerequisite for conducting meaningful in vivo studies. The protocols and data presented in this application note provide a comprehensive guide for researchers to prepare stable and effective formulations for preclinical evaluation. Careful consideration of the administration route and the corresponding vehicle composition is essential for achieving reliable and reproducible results.
References
Application Notes and Protocols: Preparation of MELK-8a Hydrochloride Stock Solution
These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of MELK-8a hydrochloride, a potent inhibitor of maternal embryonic leucine zipper kinase (MELK). The information is intended for researchers, scientists, and professionals in drug development.
Properties of this compound
This compound is a small molecule inhibitor with a molecular weight of 469.02 g/mol .[1][2][3][4] It is a solid, light yellow to yellow substance.[1] The chemical formula for this compound is C₂₅H₃₃ClN₆O.[1][2]
| Property | Value | References |
| Molecular Weight | 469.02 g/mol | [1][2][3][4] |
| Formula | C₂₅H₃₃ClN₆O | [1][2] |
| Appearance | Solid, Light yellow to yellow | [1] |
| Purity | ≥95% - 99.87% | [2][4] |
| CAS Number | 2096992-20-8 | [1] |
Mechanism of Action of MELK-8a
Maternal embryonic leucine zipper kinase (MELK) is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly in mitosis. Overexpression of MELK has been observed in various cancers, making it an attractive target for cancer therapy. MELK-8a is a highly potent and selective inhibitor of MELK with an IC₅₀ of 2 nM.[1][3][5] By inhibiting MELK, MELK-8a can disrupt mitotic processes in cancer cells, leading to cell growth inhibition.[1][4]
Caption: Signaling pathway of this compound.
Experimental Protocol: Preparation of Stock Solution
This protocol details the steps for preparing a stock solution of this compound. It is crucial to use high-purity solvents and adhere to sterile techniques to maintain the integrity of the compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Deionized water, sterile
-
Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 2 mL)
-
Pipette and sterile filter tips
Equipment:
-
Analytical balance
-
Vortex mixer
-
Optional: Sonicator or water bath at 37°C
Procedure:
-
Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood.
-
Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., DMSO) to the powder to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, add the calculated volume of solvent to the weighed powder.
-
Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication or warming in a 37°C water bath can be applied to aid solubility.[5][6]
-
Aliquoting: Once the stock solution is clear and homogenous, aliquot it into smaller, single-use volumes in sterile polypropylene tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at the recommended temperature. For long-term storage, -80°C is recommended.
Safety Precautions:
-
Handle this compound in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Avoid inhalation of the powder and contact with skin and eyes.[7]
Recommended Solvents and Storage Conditions
The choice of solvent is critical for the stability and solubility of this compound.
| Solvent | Solubility | Recommended Storage | Storage Duration |
| DMSO | 8.6 mg/mL (18.34 mM) | -20°C or -80°C | 1 month at -20°C, 6 months at -80°C[1][5][6] |
| Water | ≥ 100 mg/mL (213.21 mM) | Prepare fresh | Not recommended for more than one day[8] |
| PBS (pH 7.2) | 1 mg/mL | Prepare fresh | Not recommended for more than one day[4][8] |
Note: While some sources indicate insolubility in DMSO[4], others provide a specific solubility.[5] It is advisable to test a small amount first. Aqueous solutions are generally unstable and should be prepared fresh for each experiment.[3][8]
Example Calculation for a 10 mM Stock Solution
To prepare a 1 mL of 10 mM stock solution of this compound (MW = 469.02 g/mol ):
-
Calculate the required mass: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mmol/L x 0.001 L x 469.02 g/mol x 1000 mg/g = 4.69 mg
-
Procedure:
-
Weigh 4.69 mg of this compound powder.
-
Add 1 mL of DMSO.
-
Follow the dissolution, aliquoting, and storage steps as described in the protocol.
-
Caption: Workflow for preparing this compound stock solution.
In Vivo Formulation
For animal studies, specific formulations are required to ensure bioavailability and minimize toxicity.
-
Intravenous and Oral Administration (Mice): A solution containing 5% ethanol, 100% propylene glycol (PG), 5% Cremophor EL, and 80% PBS has been used.[1][5]
-
Subcutaneous Administration (Mice): A formulation of 10% PG and 25% (20%, v/v) Solutol has been described.[1][5]
It is important to note that these formulations are for reference only and may need to be optimized for specific experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. glpbio.com [glpbio.com]
- 6. glpbio.com [glpbio.com]
- 7. MELK-8a|1922153-17-0|MSDS [dcchemicals.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for MELK-8a Hydrochloride in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that is overexpressed in a variety of human cancers and is often associated with poor prognosis. MELK plays a crucial role in regulating cell cycle progression, proliferation, and apoptosis.[1][2] MELK-8a hydrochloride is a potent and highly selective inhibitor of MELK with an IC50 of 2 nM.[3][4] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell proliferation, the cell cycle, and apoptosis, as well as for analyzing protein expression changes via Western blot.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound in various cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Reference |
| IC50 (MELK) | 2 nM | [3][4] |
Table 2: Anti-proliferative Activity of this compound (IC50)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.06 | [5] |
| MCF-7 | Breast Cancer | 1.2 | [5] |
Signaling Pathway
Inhibition of MELK by this compound disrupts key signaling pathways involved in cell cycle progression and proliferation. MELK is known to phosphorylate the transcription factor FOXM1, a master regulator of the cell cycle. This phosphorylation event leads to the activation of downstream targets such as Polo-like kinase 1 (PLK1), Cyclin B1, and Aurora B, which are essential for mitotic entry and progression.[6] Furthermore, MELK has been implicated in the JNK/c-JUN signaling pathway and can also phosphorylate p53, suggesting a broader role in cellular stress responses and apoptosis.[1][7]
Caption: MELK Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Cell Proliferation Assay (MTT/XTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-468, MCF-7)
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a serial dilution of this compound in complete growth medium. A suggested starting range is 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) or 50 µL of XTT reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Caption: Workflow for Cell Proliferation Assay.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in cells treated with this compound.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach and grow to 60-70% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.15, 0.3, 0.6 µM for MCF-7 cells) or vehicle control (DMSO) for 24 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for Cell Cycle Analysis.
Apoptosis Assay by Annexin V/PI Staining
This protocol describes the detection of apoptosis in cells treated with this compound using Annexin V and Propidium Iodide staining followed by flow cytometry. Note: The optimal concentration of this compound for inducing apoptosis may vary between cell lines and should be determined empirically. A starting point could be 2-5 times the IC50 for cell proliferation.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 24, 48, or 72 hours).
-
Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[8]
Caption: Workflow for Apoptosis Assay.
Western Blot Analysis
This protocol is for examining the expression levels of specific proteins in cells treated with this compound.
Materials:
-
Cancer cell lines (e.g., MDA-MB-468)
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FOXM1, anti-FOXM1, anti-Cyclin B1, anti-PLK1, anti-Aurora B, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.5, 1, 3 µM) for different time points (e.g., 1, 6, 24 hours).[3]
-
Lyse the cells with RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. scribd.com [scribd.com]
- 6. Evaluation of Apoptosis Induction by Concomitant Inhibition of MEK, mTOR, and Bcl-2 in Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ATPlite™ Cell Viability Assay with MELK-8a Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the cytotoxic effects of MELK-8a hydrochloride, a potent maternal embryonic leucine zipper kinase (MELK) inhibitor, on cancer cells using the ATPlite™ Luminescence Assay System. The protocol is designed for a 96-well plate format but can be adapted for other formats.
Maternal embryonic leucine zipper kinase (MELK) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle regulation, proliferation, and apoptosis.[1][2] Overexpression of MELK has been observed in numerous cancers, making it an attractive therapeutic target.[1][3][4] this compound is a novel and highly selective inhibitor of MELK with an IC50 of 2 nM.[5][6][7] This compound has been shown to inhibit the growth of various cancer cell lines.[6][8][9]
The ATPlite™ assay is a sensitive and reproducible method for determining cell viability by quantifying intracellular ATP levels.[10][11][12] Metabolically active cells maintain a high concentration of ATP, which rapidly depletes upon apoptosis or necrosis.[10][11][13] The assay utilizes luciferase to catalyze the oxidation of D-luciferin in the presence of ATP, generating a luminescent signal that is directly proportional to the number of viable cells.[11][14][15]
Data Presentation
The following table summarizes the reported inhibitory concentrations (IC50) of this compound in different cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~0.06 - 0.11 | [6][9] |
| MCF-7 | Breast Cancer | ~1.2 - 3.68 | [6][9] |
Experimental Protocols
Materials
-
ATPlite™ Luminescence Assay System (PerkinElmer)
-
This compound (e.g., Selleck Chemicals, MedChemExpress, Cayman Chemical)[5][6][9]
-
Cancer cell line of interest (e.g., MDA-MB-468, MCF-7)
-
Complete cell culture medium
-
Sterile, white, opaque 96-well microplates
-
Luminometer
-
Orbital plate shaker
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Protocol for ATPlite™ Cell Viability Assay with this compound
This protocol is based on the ATPlite™ assay system and can be adapted for the ATPlite™ 1step system.[16][17]
1. Cell Seeding: a. Harvest and count cells using a standard cell counting method. b. Dilute the cell suspension to the desired concentration in a complete culture medium. A typical seeding density is 2,000-5,000 cells per well, but this should be optimized for the specific cell line.[10][18] c. Dispense 100 µL of the cell suspension into each well of a white, opaque 96-well plate. d. Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
2. Compound Treatment: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Note that solutions are often recommended to be prepared fresh.[5] b. Prepare a serial dilution of this compound in a complete culture medium to achieve the desired final concentrations. It is crucial to include a vehicle control (medium with the same concentration of solvent used for the drug). c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. d. Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
3. ATPlite™ Assay Procedure: a. Equilibrate the ATPlite™ reagents to room temperature before use.[15][17] b. Cell Lysis: Add 50 µL of the mammalian cell lysis solution to each well. c. Place the plate on an orbital shaker and shake for 5 minutes at approximately 700 rpm to ensure complete cell lysis and ATP stabilization.[17][18] d. Substrate Addition: Add 50 µL of the substrate solution (luciferase/luciferin) to each well. e. Shake the plate for another 5 minutes at 700 rpm on the orbital shaker.[17][18] f. Signal Measurement: Dark-adapt the plate for 10 minutes to reduce phosphorescence.[17] g. Measure the luminescence using a luminometer. The ATPlite™ assay produces a stable "glow" signal with a half-life of over five hours.[11][15][17]
4. Data Analysis: a. Subtract the average luminescence of the background wells (medium only) from all other readings. b. Express the results as a percentage of the vehicle-treated control cells. c. Plot the percentage of cell viability against the log concentration of this compound. d. Calculate the IC50 value using a four-parameter logistic curve fit.
Mandatory Visualizations
Caption: Simplified MELK signaling pathway highlighting key downstream targets.
Caption: Experimental workflow for the ATPlite cell viability assay with MELK-8a.
References
- 1. Maternal Embryonic Leucine Zipper Kinase (MELK): A Novel Regulator in Cell Cycle Control, Embryonic Development, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Maternal Embryonic Leucine-zipper Kinase: Key Kinase for Stem Cell Phenotype in Glioma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Up-regulation of MELK by E2F1 promotes the proliferation in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. ATP Content Assay for Cell Viability Measurement [bio-protocol.org]
- 11. ATP Luminescence Assay System 96-well, 300 Points [revvity.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. NOVA [en.novabio.ee]
- 14. blossombio.com [blossombio.com]
- 15. pufei.com [pufei.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. 2.3. ATPlite luminescence assay [bio-protocol.org]
Application Note: Quantifying the Anti-proliferative Effects of MELK-8a Hydrochloride Using Crystal Violet Staining
Audience: Researchers, scientists, and drug development professionals.
Introduction
Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that is overexpressed in various human cancers and is often associated with poor prognosis.[1][2] MELK plays a crucial role in cell cycle regulation, particularly in mitotic progression, making it an attractive therapeutic target for cancer treatment.[3][4] MELK-8a hydrochloride is a novel, potent, and highly selective inhibitor of MELK, with an IC50 of 2 nM.[5][6][7][8] By inhibiting the kinase activity of MELK, MELK-8a can lead to cell cycle arrest, apoptosis, and a reduction in cancer cell proliferation.[3][9]
This application note provides a detailed protocol for assessing the cytotoxic and anti-proliferative effects of this compound on adherent cancer cell lines using the crystal violet staining assay. This assay is a simple, reliable, and cost-effective method for quantifying relative cell density and viability in a multi-well plate format.[10][11][12][13] The principle relies on the ability of the crystal violet dye to bind to proteins and DNA of adherent cells.[10][11] Following treatment with a cytotoxic agent like MELK-8a, cells that have undergone cell death or growth inhibition will detach from the plate, resulting in a quantifiable reduction in staining intensity.[10][11]
Principle of the Method
The experimental workflow involves seeding adherent cancer cells, treating them with various concentrations of this compound, and subsequently staining the remaining viable cells with crystal violet. The dye stains the attached, living cells. Dead or detached cells are washed away during the procedure. The incorporated dye is then solubilized, and the absorbance is measured using a spectrophotometer. The intensity of the color is directly proportional to the number of viable cells, allowing for the determination of the drug's effect on cell proliferation and viability.
Proposed Signaling Pathway
MELK is integral to cell cycle progression, particularly during the G2/M phase, where it phosphorylates various substrates to ensure proper mitotic entry and execution. By inhibiting MELK's kinase activity, this compound prevents these crucial phosphorylation events. This disruption can lead to a transient activation of the G2/M DNA damage checkpoint, causing a delay in mitotic entry, cell cycle arrest, and ultimately, a reduction in cell proliferation.[1][3][14]
Experimental Protocols
Materials and Reagents
-
Cell Line: Adherent cancer cell line known to express MELK (e.g., MDA-MB-468 triple-negative breast cancer cells).[6][15]
-
Compound: this compound (powder).
-
Culture Medium: Appropriate complete medium for the chosen cell line (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Plates: Sterile 96-well flat-bottom tissue culture plates.
-
Reagents:
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Trypsin-EDTA solution.
-
Dimethyl sulfoxide (DMSO), cell culture grade.
-
Methanol, 100% (for fixation).
-
Crystal Violet Staining Solution (0.5% w/v): Dissolve 0.5 g of crystal violet powder in 100 mL of 25% methanol in dH₂O.
-
Solubilization Solution: 1% Sodium Dodecyl Sulfate (SDS) in dH₂O or 10% acetic acid in dH₂O.
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂).
-
Laminar flow hood.
-
Microplate reader capable of measuring absorbance at 570-590 nm.
-
Multichannel pipette.
-
Protocol
Step 1: Cell Seeding
-
Culture cells to approximately 80-90% confluency.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Dilute the cell suspension in a complete culture medium to a final concentration of 5 x 10⁴ cells/mL (the optimal seeding density may vary by cell type and should be determined empirically).
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.[10]
Step 2: Treatment with this compound
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store aliquots at -80°C.
-
On the day of treatment, prepare serial dilutions of this compound in a complete culture medium. A typical concentration range could be from 0.01 µM to 10 µM.
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest drug concentration well (e.g., 0.1% DMSO).
-
Carefully aspirate the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
Step 3: Crystal Violet Staining
-
After incubation, carefully aspirate the medium from all wells.
-
Gently wash each well twice with 200 µL of PBS to remove dead, detached cells and medium remnants.
-
Aspirate the PBS and add 50 µL of 100% methanol to each well to fix the adherent cells. Incubate for 10-15 minutes at room temperature.[16]
-
Aspirate the methanol.
-
Add 50 µL of 0.5% crystal violet staining solution to each well, ensuring the bottom of the well is completely covered.
-
Incubate for 20 minutes at room temperature.[10]
-
Aspirate the staining solution. Wash the plate thoroughly with tap water until the water runs clear. Invert the plate on a paper towel and tap gently to remove excess water.
-
Allow the plate to air-dry completely for at least 2 hours or overnight.[10]
Step 4: Solubilization and Absorbance Measurement
-
Once the plate is completely dry, add 100 µL of solubilization solution (e.g., 1% SDS) to each well.
-
Place the plate on an orbital shaker for 15-30 minutes at room temperature to ensure the complete dissolution of the dye.
-
Measure the absorbance of each well at a wavelength between 570 nm and 590 nm using a microplate reader.[13]
Step 5: Data Analysis
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
Plot the % Cell Viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Data Presentation
The following table represents hypothetical data from a crystal violet assay performed on MDA-MB-468 cells treated with this compound for 72 hours.
| Treatment Group | Concentration (µM) | Mean Absorbance (OD 570 nm) | Std. Deviation | % Cell Viability |
| Vehicle Control | 0 (0.1% DMSO) | 1.254 | 0.088 | 100.0% |
| MELK-8a HCl | 0.01 | 1.198 | 0.075 | 95.5% |
| MELK-8a HCl | 0.05 | 0.852 | 0.061 | 67.9% |
| MELK-8a HCl | 0.10 | 0.611 | 0.049 | 48.7% |
| MELK-8a HCl | 0.50 | 0.245 | 0.033 | 19.5% |
| MELK-8a HCl | 1.00 | 0.133 | 0.021 | 10.6% |
| MELK-8a HCl | 5.00 | 0.078 | 0.015 | 6.2% |
| Blank | N/A | 0.055 | 0.005 | N/A |
Note: Data are for illustrative purposes only. Based on this data, the IC50 for MELK-8a in this hypothetical experiment is approximately 0.1 µM, consistent with published findings for sensitive cell lines.[6][15]
References
- 1. Dissertation or Thesis | EXPLORING THE CONTROVERSIAL ROLE OF MELK IN CANCER | ID: sj139775g | Carolina Digital Repository [cdr.lib.unc.edu]
- 2. MELK expression correlates with tumor mitotic activity but is not required for cancer growth | eLife [elifesciences.org]
- 3. What are MELK inhibitors and how do they work? [synapse.patsnap.com]
- 4. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. Enigmatic MELK: The controversy surrounding its complex role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. clyte.tech [clyte.tech]
- 13. Crystal Violet Cell Viability Assay Protocol - JangoCell [jangocell.com]
- 14. researchgate.net [researchgate.net]
- 15. caymanchem.com [caymanchem.com]
- 16. tpp.ch [tpp.ch]
Troubleshooting & Optimization
Navigating the Challenges of MELK-8a Hydrochloride: A Technical Support Guide
For Immediate Release
Researchers and drug development professionals working with the potent MELK inhibitor, MELK-8a hydrochloride, now have a centralized resource to address common challenges related to its solubility and stability. This technical support center provides troubleshooting guides and frequently asked questions to ensure the successful application of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For optimal results, high-purity water and DMSO are the recommended solvents for preparing stock solutions of this compound. Solubility is significantly higher in water. It is crucial to use freshly opened, anhydrous DMSO, as its hygroscopic nature can negatively impact solubility.[1]
Q2: I'm observing precipitation when dissolving this compound. What should I do?
A2: If you encounter precipitation, gentle warming of the solution to 37°C and sonication in an ultrasonic bath can aid in dissolution.[2][3] However, be mindful of the potential for degradation with prolonged heating. Always visually inspect for complete dissolution before use.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is critical to maintain the integrity of this compound. The solid powder should be stored at -20°C for long-term stability (up to 3-4 years).[4][5][6] Once in solution, it is highly recommended to prepare fresh solutions for each experiment. If short-term storage of a stock solution is necessary, it should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month.[1][2] Avoid repeated freeze-thaw cycles.
Q4: How stable are aqueous solutions of this compound at room temperature?
A4: Aqueous solutions of this compound are not stable for extended periods. It is strongly advised to use freshly prepared solutions.[4] One supplier recommends not storing aqueous solutions for more than one day.[6]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | - Ensure the solid compound is stored at -20°C. - Prepare fresh solutions for each experiment. - If using a stock solution, ensure it has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. |
| Low solubility in DMSO | The DMSO may have absorbed moisture. | - Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[1] - Gentle warming and sonication can be attempted.[1] |
| Precipitate forms in cell culture media | The final concentration of the compound exceeds its solubility limit in the media. | - Review the final concentration and the percentage of the solvent (e.g., DMSO) in the final dilution. - Perform a solubility test in the specific cell culture medium prior to the experiment. |
Quantitative Data Summary
The following tables provide a summary of the solubility and stability data for this compound based on available information.
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Concentration | Notes |
| Water | ≥ 100 mg/mL[1][2] | 213.21 mM[1][2] | |
| Water | 22 mg/mL[3] | 43.52 mM[3] | (As Dihydrochloride) |
| DMSO | 8.6 mg/mL[1][2] | 18.34 mM[1][2] | Requires sonication and warming.[1] Hygroscopic DMSO can affect solubility.[1] |
| DMSO | 3 mg/mL[3] | 5.93 mM[3] | (As Dihydrochloride) |
| PBS (pH 7.2) | 1 mg/mL[5][6] | ~2.13 mM | |
| Ethanol | Insoluble[3] | - | |
| DMF | Insoluble[5] | - |
Table 2: Stability and Storage of this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | ≥ 4 years[5][6] | Keep sealed and away from moisture.[1] |
| In Solvent | -80°C | 6 months[1][2] | Aliquot to avoid repeated freeze-thaw cycles. |
| In Solvent | -20°C | 1 month[1][2] | Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Solution | Room Temperature | Not Recommended | Prepare fresh for each use.[4] Do not store for more than one day.[6] |
Experimental Protocols
Protocol for Assessing Solubility
This protocol outlines a general method for determining the solubility of this compound in a specific solvent.
Protocol for Assessing Solution Stability
This protocol provides a framework for evaluating the stability of this compound in a prepared solution over time.
MELK Signaling Pathway Overview
Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase involved in various cellular processes, including cell cycle regulation, proliferation, and apoptosis.[7][8][9] Its overexpression is linked to several cancers.[8][10] this compound is a potent inhibitor of MELK, making it a valuable tool for studying its biological functions and as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. glpbio.com [glpbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Maternal Embryonic Leucine Zipper Kinase (MELK): A Novel Regulator in Cell Cycle Control, Embryonic Development, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Maternal embryonic leucine zipper kinase (MELK): a novel regulator in cell cycle control, embryonic development, and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
optimizing MELK-8a hydrochloride concentration to avoid off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing MELK-8a hydrochloride effectively while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK).[1][2][3][4] Its primary mechanism of action is to bind to the ATP-binding site of MELK, thereby preventing the phosphorylation of its downstream substrates. MELK is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle progression, proliferation, and apoptosis.[5][6][7]
Q2: What are the known off-target effects of this compound?
A2: While MELK-8a is highly selective for MELK, it can inhibit a small number of other kinases at higher concentrations.[1] At a concentration of 1 µM, it has been shown to inhibit seven other kinases by more than 85%.[1] Some identified off-target kinases include FLT3, Haspin, and PDGFRα.[3][8] It is crucial to use the lowest effective concentration to minimize these off-target effects.
Q3: What is the recommended concentration range for in vitro experiments?
A3: The optimal concentration of this compound is cell-line dependent. For example, the IC50 for inhibiting the growth of MDA-MB-468 breast cancer cells is approximately 0.06 µM to 0.11 µM, while for MCF-7 cells, it is around 1.2 µM to 3.68 µM.[1][8][9] A dose-response experiment is strongly recommended to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How can I assess the on-target and off-target effects of this compound in my experiments?
A4: To confirm on-target engagement, you can perform a Western blot to analyze the phosphorylation status of known MELK substrates, such as FOXM1.[7][10] To assess off-target effects, you can use a kinase profiling service to screen this compound against a panel of kinases at various concentrations. Additionally, observing cellular phenotypes that are inconsistent with known MELK inhibition may suggest off-target activity.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| High cell toxicity or unexpected cell death | The concentration of this compound may be too high, leading to off-target effects. | Perform a dose-response experiment to determine the optimal IC50 for your cell line. Start with a broad range of concentrations and narrow it down. Use a cell viability assay like MTT or CellTiter-Glo®. |
| Inconsistent or non-reproducible results | 1. Improper storage or handling of this compound. 2. Variation in cell density or experimental conditions. | 1. Store this compound as a solid at -20°C.[11] Prepare fresh aqueous solutions for each experiment as they are not stable for more than a day.[11] 2. Ensure consistent cell seeding density and incubation times across all experiments. |
| No observable effect on the target pathway | 1. The concentration of this compound is too low. 2. The cell line is resistant to MELK inhibition. 3. Inactive compound. | 1. Increase the concentration of this compound in a stepwise manner. 2. Confirm MELK expression in your cell line via Western blot or qPCR. 3. Verify the activity of your compound by testing it on a sensitive cell line, such as MDA-MB-468. |
| Observed phenotype does not match expected MELK inhibition | This could be due to off-target effects at the concentration used. | 1. Lower the concentration of this compound. 2. Use a rescue experiment by overexpressing a MELK-resistant mutant to confirm that the observed phenotype is due to MELK inhibition. 3. Perform a kinase selectivity profiling to identify potential off-target kinases. |
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Notes |
| MELK | 2 | Highly potent inhibitor.[1][2][4] |
| Flt3 (ITD) | 180 | Off-target kinase.[3] |
| Haspin | 190 | Off-target kinase.[3][8] |
| PDGFRα | 420 | Off-target kinase.[3][8] |
Table 2: Cell Growth Inhibition by this compound
| Cell Line | IC50 (µM) |
| MDA-MB-468 | ~0.06 - 0.11 |
| MCF-7 | ~1.2 - 3.68 |
Experimental Protocols
Kinase Activity Assay (In Vitro)
This protocol is a general guideline for assessing the inhibitory effect of this compound on MELK kinase activity.
Materials:
-
Recombinant MELK enzyme
-
MELK substrate (e.g., recombinant FOXM1)
-
ATP
-
Kinase reaction buffer
-
This compound
-
ADP-Glo™ Kinase Assay kit (or similar)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in kinase reaction buffer.
-
In a 96-well plate, add the recombinant MELK enzyme, the MELK substrate, and the different concentrations of this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for the recommended time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the log concentration of this compound to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol measures the cytotoxic effects of this compound on a cell line of interest.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the log concentration of this compound to determine the IC50 value.
Visualizations
Caption: Simplified MELK Signaling Pathway.
Caption: Experimental Workflow for Optimizing this compound Concentration.
Caption: Troubleshooting Decision Tree for this compound Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Maternal Embryonic Leucine Zipper Kinase (MELK): A Novel Regulator in Cell Cycle Control, Embryonic Development, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. glpbio.com [glpbio.com]
- 10. Maternal Embryonic Leucine-zipper Kinase: Key Kinase for Stem Cell Phenotype in Glioma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
troubleshooting inconsistent results in MELK-8a hydrochloride experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MELK-8a hydrochloride. Our aim is to help you navigate common challenges and achieve consistent, reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK).[1] MELK is a serine/threonine kinase involved in various cellular processes, including cell cycle progression, apoptosis, and embryonic development.[2] this compound exerts its effect by binding to the ATP-binding site of MELK, thereby inhibiting its kinase activity.[3]
Q2: What is the solubility and stability of this compound?
A2: this compound is soluble in PBS (pH 7.2) at approximately 1 mg/mL.[4] However, aqueous solutions are reported to be unstable and it is recommended to prepare them fresh for each experiment.[1] For stock solutions, it is advisable to dissolve the compound in a suitable solvent like DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: What are the known off-target effects of this compound?
A3: this compound is considered a highly selective MELK inhibitor.[5][6] In a screening against 456 kinases, it only inhibited seven other kinases with greater than 85% inhibition at a concentration of 1 µM.[5] This high selectivity distinguishes it from other less selective MELK inhibitors like OTSSP167.[6][7]
Q4: Why am I seeing inconsistent results in my cell viability assays?
A4: Inconsistent results in cell viability assays with this compound can stem from several factors. A significant reason is the ongoing debate about the role of MELK in cancer cell proliferation.[7] While some studies using RNAi or pharmacological inhibitors show that MELK inhibition reduces cell viability, other studies using CRISPR/Cas9-mediated MELK knockout have reported no significant effect on cell growth.[7][8][9] This suggests that the observed effects of MELK inhibitors might, in some contexts, be due to off-target effects or cellular compensation mechanisms that are bypassed with acute inhibition.[8][9] Additionally, cell line-dependent differences in MELK expression and reliance on the MELK signaling pathway can contribute to variability.
Troubleshooting Guide
Issue 1: Inconsistent Anti-proliferative Effects
Question: I am observing variable or no significant effect on cell proliferation after treating my cells with this compound. Why is this happening?
Answer: This is a common issue and can be attributed to several factors:
-
The MELK Controversy: As mentioned in the FAQs, there is conflicting evidence regarding the essentiality of MELK for cancer cell proliferation.[7][9] Your cell line may not be dependent on MELK for survival and proliferation. It is crucial to verify the expression and activity of MELK in your specific cell model.
-
Cell Line Specificity: The effect of MELK inhibition can be highly cell-line dependent. Factors such as the genetic background and the activation state of compensatory signaling pathways can influence the cellular response to this compound.
-
Compound Stability: Aqueous solutions of this compound are unstable.[1] Ensure you are preparing fresh solutions for each experiment from a properly stored stock.
-
Experimental Conditions: Factors such as cell density, serum concentration in the media, and the duration of treatment can all impact the outcome of cell viability assays.
Troubleshooting Workflow:
Caption: Troubleshooting logic for inconsistent proliferation results.
Issue 2: Difficulty in Detecting Downstream Signaling Changes
Question: I am not observing the expected changes in downstream signaling pathways after this compound treatment. What could be the reason?
Answer: Detecting changes in downstream signaling can be challenging due to the complexity of the MELK signaling network and potential experimental variables.
-
Complex Signaling Network: MELK is involved in multiple signaling pathways, including those mediated by FOXM1, c-JUN, and p53.[2][10] The specific downstream effects can be context-dependent.
-
Transient Effects: Some signaling events, such as protein phosphorylation, can be transient. It is important to perform time-course experiments to capture the optimal time point for observing changes.
-
Antibody Quality: The quality of antibodies used for western blotting is critical for detecting changes in protein expression or phosphorylation status.
-
Insufficient Inhibition: Ensure that the concentration of this compound used is sufficient to inhibit MELK activity in your cellular context.
Data Presentation
Table 1: IC50 Values of this compound in Various Assays and Cell Lines
| Assay/Cell Line | IC50 (µM) | Reference |
| MELK (biochemical assay) | 0.002 | [1][11] |
| MDA-MB-468 (breast cancer) | 0.11 | [11] |
| MCF-7 (breast cancer) | 3.68 | [11] |
| FLT3 (off-target kinase) | 0.18 | [11] |
| Haspin (off-target kinase) | 0.19 | [11] |
| PDGFRα (off-target kinase) | 0.42 | [11] |
| KIT (off-target kinase) | >10 | [11] |
Experimental Protocols
Protocol 1: Cell Viability Assay using Resazurin
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Remember to prepare fresh dilutions for each experiment.
-
Treatment: Remove the old medium and add the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% (v/v).
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot Analysis of MELK Downstream Targets
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein (e.g., phospho-FOXM1, p53) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Mandatory Visualizations
Caption: A simplified diagram of the MELK signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MELK is not necessary for the proliferation of basal-like breast cancer cells | eLife [elifesciences.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dissertation or Thesis | EXPLORING THE CONTROVERSIAL ROLE OF MELK IN CANCER | ID: sj139775g | Carolina Digital Repository [cdr.lib.unc.edu]
- 7. Enigmatic MELK: The controversy surrounding its complex role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MELK expression correlates with tumor mitotic activity but is not required for cancer growth | eLife [elifesciences.org]
- 9. Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. caymanchem.com [caymanchem.com]
cell culture media optimization for MELK-8a hydrochloride studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in optimizing cell culture media and experimental protocols for studies involving MELK-8a hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK).[1] Its primary mechanism of action is as an ATP-competitive inhibitor, binding to the ATP-binding pocket of MELK and preventing the phosphorylation of its downstream substrates.[2] This inhibition disrupts key cellular processes regulated by MELK, including cell cycle progression, proliferation, and apoptosis.[3]
Q2: What is the recommended starting concentration of this compound for in vitro cell-based assays?
A2: The optimal concentration of this compound is cell-line dependent. For initial experiments, it is recommended to perform a dose-response curve to determine the IC50 (the concentration that inhibits 50% of the biological activity) for your specific cell line. As a reference, the IC50 for inhibition of cell growth is approximately 0.06 µM for MDA-MB-468 cells and 1.2 µM for MCF-7 cells.[4][5]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in PBS (pH 7.2) at a concentration of approximately 1 mg/ml.[6] For cell culture experiments, it is common to prepare a concentrated stock solution in a solvent like DMSO. However, it's important to note that solutions of this compound can be unstable.[1] It is recommended to prepare fresh solutions for each experiment or to aliquot and store stock solutions at -20°C or -80°C for short-term and long-term storage, respectively, to minimize freeze-thaw cycles.
Q4: What are the known off-target effects of this compound?
A4: While MELK-8a is highly selective for MELK, it can inhibit other kinases at higher concentrations. Some known off-target kinases include FLT3, haspin, and PDGFRα, although with significantly lower potency compared to MELK.[6][7] It is crucial to use the lowest effective concentration of this compound to minimize off-target effects and to include appropriate controls in your experiments.
Troubleshooting Guides
This section addresses common issues that may arise during cell culture experiments with this compound.
Issue 1: Inconsistent or Non-reproducible IC50 Values
| Potential Cause | Troubleshooting Suggestion |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. Over-confluent or sparse cultures can exhibit altered sensitivity to inhibitors. |
| Serum Concentration | Serum proteins can bind to small molecule inhibitors, reducing their effective concentration.[8] If using serum-containing media, consider reducing the serum percentage or transitioning to a serum-free medium after cell attachment and prior to inhibitor treatment. Record and report the serum concentration used in your experiments for reproducibility. |
| ATP Concentration in Assay | As an ATP-competitive inhibitor, the apparent potency of MELK-8a can be influenced by the intracellular ATP concentration.[9] Ensure that the metabolic state of your cells is consistent between experiments. Avoid conditions that could drastically alter cellular ATP levels. |
| Inhibitor Stability | This compound solutions can be unstable.[1] Prepare fresh stock solutions or use freshly thawed aliquots for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay Method | Different cell viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). The choice of assay can influence the determined IC50 value.[10] Ensure you are using the same assay and protocol consistently. |
Issue 2: Unexpected Cellular Phenotypes or Off-Target Effects
| Potential Cause | Troubleshooting Suggestion |
| High Inhibitor Concentration | Using concentrations significantly above the IC50 for MELK inhibition can lead to the inhibition of other kinases.[6][7] Perform dose-response experiments and use the lowest concentration that elicits the desired on-target effect. |
| Context-Dependent Effects | The cellular response to MELK inhibition can be context-dependent and may vary between different cell lines.[11] Consider using multiple cell lines to confirm your findings. |
| p53 Status of Cells | The tumor suppressor protein p53 has been identified as a key determinant in the cellular response to MELK inhibitors.[11] The effect of this compound may differ in cells with wild-type versus mutant p53. Characterize the p53 status of your cell lines. |
| RNAi vs. Small Molecule Inhibitor Discrepancies | Studies have shown that the phenotypic effects of MELK inhibition can differ between RNAi-mediated knockdown and small molecule inhibition.[3] This may be due to off-target effects of either approach. Consider using multiple methods to validate your findings. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Inhibitory Potency of this compound
| Target | IC50 (nM) | Assay Condition |
| MELK | 2 | Biochemical Assay |
| MELK | 140 | Biochemical Assay (2 mM ATP)[4][5] |
| FLT3 | 180 | Biochemical Assay[6][7] |
| Haspin | 190 | Biochemical Assay[6][7] |
| PDGFRα | 420 | Biochemical Assay[6][7] |
Table 2: Cell Growth Inhibition by this compound
| Cell Line | IC50 (µM) |
| MDA-MB-468 | ~0.06[4][5] |
| MCF-7 | ~1.2[4][5] |
| HeLaS3 | ~1.9[12] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
Adherent cancer cell line of interest (e.g., MDA-MB-468)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blotting for MELK Signaling Pathway Analysis
This protocol outlines the steps to analyze the protein expression levels of MELK and its downstream targets following treatment with this compound.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MELK, anti-phospho-MELK, anti-FOXM1, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Sample Preparation: Prepare protein samples by mixing with Laemmli buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and run the SDS-PAGE gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: Simplified MELK signaling pathway and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. MELK is not necessary for the proliferation of basal-like breast cancer cells | eLife [elifesciences.org]
- 3. Enigmatic MELK: The controversy surrounding its complex role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Genome-wide effects of MELK-inhibitor in triple-negative breast cancer cells indicate context-dependent response with p53 as a key determinant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
managing MELK-8a hydrochloride solution instability during long experiments
Technical Support Center: MELK-8a Hydrochloride
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling and stability of this compound solutions, particularly during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to lose activity over several days in my cell culture experiment. Why is this happening?
A: This is a known issue related to the compound's chemical stability in solution. Vendor datasheets explicitly state that solutions of this compound are unstable.[1] Aqueous solutions, in particular, are not recommended for storage longer than one day.[2] For multi-day experiments, this degradation can lead to a significant loss of effective concentration and experimental variability. It is crucial to replenish the compound with freshly prepared solution at regular intervals (e.g., every 24 hours) to maintain its effective concentration.
Q2: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I diluted it into my aqueous cell culture medium. How can I prevent this?
A: This is a common solubility issue. While this compound has some solubility in DMSO, this organic stock solution can cause the compound to "crash out" or precipitate when introduced to a largely aqueous environment like cell culture medium.[3] To mitigate this:
-
Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is very low, typically below 0.5%, with <0.1% being ideal for most cell lines.[3][4]
-
Use an Intermediate Dilution Step: Avoid adding the highly concentrated DMSO stock directly to your full volume of medium. First, create an intermediate dilution in your medium or buffer, vortexing immediately and vigorously to disperse the compound before it can precipitate.[3]
-
Consider Water as a Primary Solvent: Several suppliers indicate high solubility in water (H₂O).[5][6] Preparing a fresh stock in sterile water or PBS may be a better alternative to DMSO for aqueous experiments, but these solutions are also subject to short-term stability limits.[2]
Q3: What are the best practices for preparing and storing this compound stock solutions?
A: Given the compound's instability in solution, proper preparation and storage are critical.
-
Weighing: Before opening the vial, centrifuge it briefly to ensure all powder is collected at the bottom.
-
Solvent Choice: Use high-quality, anhydrous DMSO or sterile water/PBS depending on your experimental needs. Note that using hygroscopic (older) DMSO can negatively impact solubility.[5]
-
Aliquotting: Prepare high-concentration stock solutions and immediately divide them into small, single-use aliquots. This practice is essential to avoid repeated freeze-thaw cycles, which can accelerate degradation.[7][8]
-
Storage: Store aliquots in tightly sealed vials at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[5][7][9] The solid powder form is stable for several years when stored at -20°C.[2][10]
Q4: There are conflicting reports on the solubility of this compound. Which solvent should I trust?
A: It is common for solubility data to vary between suppliers due to differences in salt form (hydrochloride vs. dihydrochloride), purity, and testing conditions. For example, some sources report insolubility in DMSO[10], while others report solubility of 3-8.6 mg/mL, sometimes requiring warming and sonication.[5][6][7]
Recommendation: Always perform a small-scale solubility test with your specific batch of the compound before preparing a large stock solution. Start with the solvent recommended on the datasheet that accompanied your product. If you encounter issues, testing an alternative solvent like sterile water or PBS is a reasonable next step.
Data Summary Tables
Table 1: Solubility of this compound in Common Solvents
| Solvent | Reported Solubility | Source / Vendor | Notes |
|---|---|---|---|
| Water / PBS (pH 7.2) | ≥ 100 mg/mL | MedChemExpress, Bioss[5] | Aqueous solutions are not stable for more than one day.[2] |
| ~1 mg/mL (in PBS) | Cayman Chemical[2] | ||
| 22 mg/mL (Dihydrochloride) | GlpBio[7] | ||
| DMSO | 8.6 mg/mL | MedChemExpress[5] | Requires ultrasonic and warming.[5] |
| 8 mg/mL | Bioss | Requires ultrasonic and warming. | |
| 3 mg/mL (Dihydrochloride) | GlpBio[7] | ||
| Insoluble | Cayman Chemical[10] | Highlights the variability in reported data. |
| Ethanol | Insoluble | Cayman Chemical[10] | Not a recommended solvent. |
Table 2: Storage and Stability Recommendations
| Form | Storage Temperature | Recommended Duration | Key Considerations |
|---|---|---|---|
| Solid Powder | -20°C | ≥ 3-4 years[1][10] | Keep tightly sealed away from moisture. |
| Solution in Solvent | -80°C | Up to 6 months[5][7][9] | Use single-use aliquots to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month[5][7][9] | Less ideal than -80°C for long-term stability. |
| Aqueous Solution | 4°C or RT | Not recommended (> 1 day)[2] | Prepare fresh before each use. |
Troubleshooting Guide
This guide provides a logical workflow to diagnose and solve issues related to this compound instability.
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solution (10 mM in DMSO)
-
Preparation: Before opening, centrifuge the vial of this compound (MW: 469.02 g/mol ) to ensure all powder is at the bottom.
-
Solvent Addition: To prepare a 10 mM stock solution, add 213.2 µL of high-quality, anhydrous DMSO per 1 mg of powder.
-
Dissolution: Vortex the vial thoroughly. If needed, gently warm the tube to 37°C and use an ultrasonic bath to aid complete dissolution.[5][7] Visually confirm that no solid particles remain.
-
Aliquoting and Storage: Immediately dispense the stock solution into single-use, low-retention microcentrifuge tubes. Store these aliquots tightly sealed at -80°C.
-
Documentation: Label all aliquots clearly with the compound name, concentration, solvent, and preparation date.[11]
Protocol 2: Preparation of Working Solution for Cell Culture
-
Thaw Stock: Thaw one single-use aliquot of the 10 mM DMSO stock solution at room temperature.
-
Calculate Volume: Determine the volume of stock solution needed. For example, to make 10 mL of medium with a final concentration of 1 µM MELK-8a, you will need 1 µL of the 10 mM stock. This maintains a final DMSO concentration of 0.01%.
-
Dilution: Add the required volume of the DMSO stock solution directly to your pre-warmed cell culture medium.
-
Mixing: Immediately after adding the compound, cap the tube or flask and mix thoroughly by vortexing or inverting several times to ensure rapid and complete dispersion.
-
Application: Add the final working solution to your cells immediately. Do not store the diluted working solution. Prepare it fresh for each application, especially for experiments lasting longer than 24 hours.
Background: MELK Signaling Pathway
Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase involved in various cellular processes, including cell cycle progression, proliferation, and apoptosis.[12][13][14] In many cancers, MELK is overexpressed and contributes to tumorigenesis.[13][15] MELK-8a is a potent inhibitor of this kinase.[1] A key downstream target of MELK is the transcription factor FOXM1. MELK phosphorylates and activates FOXM1, which in turn promotes the expression of critical mitotic regulators like CDC25B, Aurora B Kinase, and Survivin, driving cell cycle progression.[12][15][16]
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. glpbio.com [glpbio.com]
- 8. captivatebio.com [captivatebio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Maternal Embryonic Leucine Zipper Kinase (MELK): A Novel Regulator in Cell Cycle Control, Embryonic Development, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Maternal embryonic leucine zipper kinase (MELK): a novel regulator in cell cycle control, embryonic development, and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Maternal Embryonic Leucine Zipper Kinase Promotes Tumor Growth and Metastasis via Stimulating FOXM1 Signaling in Esophageal Squamous Cell Carcinoma [frontiersin.org]
- 16. aacrjournals.org [aacrjournals.org]
Navigating the Specificity of MELK-8a Hydrochloride: A Technical Guide to Identifying Off-Target Effects
Technical Support Center
For researchers and drug development professionals utilizing MELK-8a hydrochloride, a potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), ensuring the specificity of experimental findings is paramount. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help identify and mitigate potential off-target effects, ensuring the accurate interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor with high potency against Maternal Embryonic Leucine Zipper Kinase (MELK), exhibiting an IC50 of 2 nM.[1][2][3] MELK is a serine/threonine kinase involved in various cellular processes, including cell cycle progression, proliferation, and apoptosis.[4]
Q2: How selective is this compound?
This compound is a highly selective inhibitor. In a cellular context, using multiplexed kinase inhibitor beads/mass spectrometry (MIB/MS), MELK was the only kinase showing a statistically significant decrease in binding upon treatment with 1 µM MELK-8a.[5] While some interaction was observed with STK11 and MAP2K4 at this concentration, subsequent in vitro assays showed no significant binding, confirming the high selectivity of MELK-8a.[5] A broader screen against 456 kinases at 1 µM revealed only seven off-target kinases with greater than 85% inhibition.[1]
Q3: I am observing a phenotype in my experiments that doesn't align with known MELK functions. Could this be an off-target effect?
While MELK-8a is highly selective, it is crucial to consider the possibility of off-target effects, especially at higher concentrations.[6][7] If your observed phenotype is inconsistent with the known roles of MELK in cell cycle regulation and proliferation, it is prudent to investigate potential off-target interactions.[4]
Q4: What are the first steps to troubleshoot a suspected off-target effect?
The first step is to perform a dose-response experiment. If the phenotype is observed only at concentrations significantly higher than the IC50 for MELK, it may suggest an off-target effect. A recommended maximum concentration for cellular use to minimize off-target effects is 100 nM.[6] Additionally, comparing the phenotype with that of another structurally distinct MELK inhibitor or using genetic approaches like siRNA or CRISPR to deplete MELK can help to confirm that the observed effect is on-target.
Q5: How can I definitively identify the off-targets of MELK-8a in my experimental system?
Several unbiased techniques can be employed to identify off-targets. Kinome-wide profiling methods, such as KinomeScan™ or MIB/MS, can screen for interactions across a large panel of kinases.[5][8] The Cellular Thermal Shift Assay (CETSA) is another powerful method to validate target engagement and identify off-targets in a cellular context.[9][10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected Phenotype | The observed cellular effect may be due to inhibition of a kinase other than MELK. | 1. Perform a dose-response experiment to see if the effect is dose-dependent and correlates with MELK IC50. 2. Use a structurally unrelated MELK inhibitor to see if it recapitulates the phenotype. 3. Employ genetic knockdown (siRNA/shRNA) or knockout (CRISPR) of MELK to validate that the phenotype is MELK-dependent. |
| Inconsistent Results Between Assays | Differences in experimental conditions (e.g., in vitro vs. cellular assays, ATP concentration) can affect inhibitor potency and selectivity. | 1. Ensure consistent experimental conditions where possible. 2. Use cell-based assays like CETSA to confirm target engagement in a more physiologically relevant context.[9][10] |
| Difficulty Confirming an Off-Target | The interaction may be weak, transient, or cell-type specific. | 1. Use orthogonal methods for validation (e.g., confirm a KinomeScan hit with a cellular thermal shift assay). 2. Overexpress the putative off-target protein to see if it rescues the phenotype. |
Quantitative Data: Selectivity Profile of MELK-8a
The following tables summarize the inhibitory activity and selectivity of this compound.
Table 1: In Vitro Inhibitory Activity of MELK-8a
| Target | IC50 (nM) |
| MELK | 2 [1][2][3] |
| Flt3 (ITD) | 180[2] |
| Haspin (GSG2) | 190[6] |
| PDGFRα | 420[2] |
| KIT (A829) | >10,000[6] |
Table 2: Cellular Selectivity Profile of MELK-8a (1 µM) by MIB/MS
| Kinase | Fold Change vs. DMSO (log2) | p-value |
| MELK | -2.5 | < 0.05 |
| STK11 | -2.1 | > 0.05 |
| MAP2K4 | -2.0 | > 0.05 |
| Data derived from Simon et al., JBC (2020).[5] A negative fold change indicates reduced binding in the presence of MELK-8a. |
Key Experimental Protocols
Kinome Profiling using Multiplexed Inhibitor Beads/Mass Spectrometry (MIB/MS)
This method provides a snapshot of the kinases that interact with an inhibitor in a cellular lysate.
Methodology:
-
Cell Lysis: Harvest and lyse cells treated with this compound or a vehicle control (e.g., DMSO).
-
Incubation with MIBs: Incubate the lysates with multiplexed inhibitor beads. These beads are coupled with a variety of kinase inhibitors to capture a broad range of kinases from the lysate.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound kinases and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: Compare the abundance of each identified kinase between the MELK-8a-treated and control samples. A significant reduction in the abundance of a kinase in the MELK-8a-treated sample indicates it as a potential target or off-target.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses the thermal stability of proteins in response to ligand binding in intact cells or cell lysates.
Methodology:
-
Cell Treatment: Treat cells with this compound or a vehicle control.
-
Heating: Heat the treated cells across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.[10]
-
Protein Quantification: Quantify the amount of soluble target protein (MELK and potential off-targets) at each temperature point using methods like Western blotting or ELISA.[10]
-
Melting Curve Generation: Plot the percentage of soluble protein against temperature to generate a melting curve.
-
Analysis: A shift in the melting curve to a higher temperature in the presence of MELK-8a indicates a direct binding and stabilization of the protein.
Visualizing Pathways and Workflows
Caption: Simplified MELK signaling pathway.
Caption: Experimental workflow for identifying off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Mass spectrometry-based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probe NVS-MELK8a | Chemical Probes Portal [chemicalprobes.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cellular Thermal Shift Assay (CETSA) [bio-protocol.org]
how to handle MELK-8a hydrochloride's insolubility in DMF and DMSO.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of MELK-8a hydrochloride. For researchers, scientists, and drug development professionals encountering challenges with this compound, the following information offers practical solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in DMSO or DMF?
A1: this compound is known to have very poor solubility in 100% dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][2] Several suppliers explicitly state that the compound is insoluble in these solvents. While some data suggests limited solubility in DMSO with assistance, it is not the recommended solvent for achieving a stable, high-concentration stock solution.
Q2: What are the recommended solvents for dissolving this compound?
A2: The recommended solvents are aqueous-based buffers. Specifically, phosphate-buffered saline (PBS) at a pH of 7.2 has been reported to dissolve this compound at approximately 1 mg/mL.[1][3] Water is also a viable solvent, with reported solubility of up to 22 mg/mL for the dihydrochloride form and ≥ 100 mg/mL for the hydrochloride form.[4][5]
Q3: I have seen conflicting data on the solubility of this compound in DMSO. Can it be used?
A3: There is conflicting information regarding the solubility of this compound in DMSO. Some sources report it as insoluble, while others indicate a solubility of up to 8.6 mg/mL, often requiring sonication and warming.[1][4][5] The use of hygroscopic (water-absorbing) DMSO can significantly impact solubility, so it is crucial to use a fresh, high-quality, anhydrous grade of DMSO.[4] Given the inconsistencies and potential for precipitation, using aqueous buffers is the more reliable approach.
Q4: How can I improve the dissolution of this compound in my chosen solvent?
A4: To aid the dissolution of this compound, particularly if you observe precipitation or slow dissolution, the following techniques can be employed:
-
Warming: Gently warm the solution to 37°C.[5]
-
Sonication: Use an ultrasonic bath to provide energy for dissolution.[4][5]
-
Vortexing: Vigorous mixing can help to break up solid particles and increase the rate of dissolution.
Q5: What is the recommended storage condition for this compound solutions?
A5: Aqueous solutions of this compound are not stable for long-term storage and it is recommended to prepare them fresh for each experiment.[3][6] If short-term storage is necessary, it is best to keep the solution at 4°C for no longer than one day.[3] For longer-term storage, it is advisable to store the compound as a solid at -20°C.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound is not dissolving in DMSO or DMF. | Inherent insolubility of the compound in these solvents.[1][2] | Use an aqueous buffer such as PBS (pH 7.2) or water as the solvent.[1][3][4][5] |
| Precipitation is observed after dissolving the compound. | The solution is supersaturated or has low stability. | Gently warm the solution to 37°C and sonicate to redissolve the precipitate.[4][5] Prepare fresh solutions for each experiment.[3][6] |
| Inconsistent results between experiments. | Degradation of the compound in solution or variability in stock solution concentration. | Always prepare fresh solutions.[3][6] Ensure complete dissolution before use by visual inspection. |
| Difficulty achieving the desired concentration. | The desired concentration exceeds the solubility limit in the chosen solvent. | Refer to the solubility data table below. Consider using a different solvent or a lower concentration. |
Quantitative Solubility Data
| Solvent | Reported Solubility | Notes | Source(s) |
| DMSO | Insoluble | - | [1][2] |
| 8.6 mg/mL | Requires sonication and warming; hygroscopic DMSO can affect solubility. | [4] | |
| 3 mg/mL (dihydrochloride form) | - | [5] | |
| DMF | Insoluble | - | [1][2] |
| Ethanol | Insoluble | - | [1][2] |
| PBS (pH 7.2) | ~1 mg/mL | Recommended for preparing aqueous solutions. | [1][3] |
| Water | ≥ 100 mg/mL | - | [4] |
| 22 mg/mL (dihydrochloride form) | - | [5] |
Experimental Protocol: Preparation of a 1 mg/mL this compound Stock Solution in PBS
-
Materials:
-
This compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.2, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator set to 37°C
-
Ultrasonic bath
-
-
Procedure:
-
Weigh the desired amount of this compound solid in a sterile microcentrifuge tube. For a 1 mg/mL solution, weigh 1 mg of the compound.
-
Add the corresponding volume of sterile PBS (pH 7.2) to the tube. For a 1 mg/mL solution, add 1 mL of PBS.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes.
-
After warming, vortex the solution again for 1 minute.
-
If solids are still visible, place the tube in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure that all solid has dissolved and the solution is clear.
-
Use the freshly prepared solution immediately for your experiment.
-
MELK Signaling Pathway
Maternal embryonic leucine zipper kinase (MELK) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle regulation, proliferation, and apoptosis.[7] Its overexpression is associated with poor prognosis in several cancers.[8][9] The diagram below illustrates a simplified signaling pathway involving MELK.
Caption: Simplified MELK signaling pathway in cancer.
References
- 1. caymanchem.com [caymanchem.com]
- 2. MELK-8a (hydrochloride) | 2096992-20-8 [amp.chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Maternal Embryonic Leucine Zipper Kinase (MELK): A Novel Regulator in Cell Cycle Control, Embryonic Development, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maternal Embryonic Leucine-zipper Kinase: Key Kinase for Stem Cell Phenotype in Glioma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MELK maternal embryonic leucine zipper kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
best practices for storing and handling MELK-8a hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling MELK-8a hydrochloride. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: this compound powder should be stored at -20°C for long-term stability, where it can be stable for at least four years.[1][2][3][4] Once dissolved in a solvent, the stock solution should be stored at -80°C and used within six months, or at -20°C and used within one month.[5][6]
Q2: How should I prepare stock solutions of this compound?
A2: The choice of solvent depends on your experimental needs. This compound is soluble in water (≥ 100 mg/mL) and PBS (pH 7.2) at approximately 1 mg/mL.[2][3][5] It is also soluble in DMSO at 8.6 mg/mL.[5][6] To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath.[5] For aqueous solutions, it is recommended to prepare them fresh and not store them for more than one day.[3] If using water as the solvent for a stock solution that will be diluted for cell culture, it should be filtered and sterilized through a 0.22 μm filter before use.[6]
Q3: What are the known incompatibilities of this compound?
A3: this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]
Q4: What personal protective equipment (PPE) should be used when handling this compound?
A4: When handling this compound, it is important to use appropriate personal protective equipment, including safety goggles with side-shields, protective gloves, and impervious clothing.[1] Work should be conducted in a well-ventilated area, and a suitable respirator should be used to avoid inhalation of dust or aerosols.[1]
Q5: Is this compound harmful?
A5: Yes, this compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Standard safety precautions should be followed, such as avoiding contact with skin and eyes and washing hands thoroughly after handling.[1]
Storage and Handling Data
| Parameter | Solid Form | In Solvent |
| Storage Temperature | -20°C[1][2][3][4] | -80°C or -20°C[1][5][6] |
| Stability | ≥ 4 years[2][3] | 6 months at -80°C, 1 month at -20°C[5][6] |
| Shipping Condition | Room temperature (continental US)[2][6] | Shipped with blue ice for evaluation samples[5] |
Solubility Data
| Solvent | Solubility | Concentration (mM) | Notes |
| Water | ≥ 100 mg/mL[5][6] | 213.21 mM[5][6] | Prepare fresh daily[3] |
| DMSO | 8.6 mg/mL[5][6] | 18.34 mM[5][6] | Ultrasonic and warming may be needed. Use newly opened DMSO.[6] |
| PBS (pH 7.2) | ~1 mg/mL[2][3] | - | Prepare fresh daily[3] |
| PBS | 50 mg/mL | 106.61 mM | Ultrasonic may be needed[6] |
| DMF | Insoluble[2] | - | |
| Ethanol | Insoluble[2] | - |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in stock solution | - Improper solvent used. - Solution stored for too long or at the wrong temperature. - Saturation exceeded. | - Verify the solubility of this compound in your chosen solvent. - Aliquot the stock solution and store at -80°C for long-term use. - Gently warm the solution and use sonication to aid dissolution.[5][6] |
| Inconsistent experimental results | - Degradation of the compound due to improper storage or handling. - Repeated freeze-thaw cycles of the stock solution. | - Always prepare fresh working solutions from a properly stored stock. - Aliquot stock solutions to avoid multiple freeze-thaw cycles.[7] - Ensure the compound is fully dissolved before use. |
| Low cell permeability or poor in vivo bioavailability | - Intrinsic properties of the compound. - Inappropriate formulation for in vivo studies. | - For in vivo studies, consider using established formulations. For example, for intravenous and oral doses, a solution containing 5% ethanol, 100% PG, 5% CremophorEL, and 80% PBS has been used. For subcutaneous administration, a formulation of 10% PG and 25% (20%, v/v) Solutol has been reported.[5][6] |
| Off-target effects observed | - While MELK-8a is highly selective, off-target effects can occur at high concentrations. | - Perform dose-response experiments to determine the optimal concentration with minimal off-target effects. - Include appropriate controls in your experiments to validate that the observed effects are due to MELK inhibition. |
Experimental Protocols & Workflows
General Workflow for Cell-Based Assays
Caption: General workflow for a cell-based proliferation assay using this compound.
MELK Signaling in Cell Cycle Progression
Maternal Embryonic Leucine Zipper Kinase (MELK) is understood to play a role in cell cycle progression, particularly during the G1/S transition and in response to DNA damage.[8]
Caption: Simplified diagram of MELK's role in cell cycle progression and replication stress.
References
- 1. MELK-8a|1922153-17-0|MSDS [dcchemicals.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. MELK-8a (hydrochloride) | 2096992-20-8 [amp.chemicalbook.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Maternal Embryonic Leucine Zipper Kinase (MELK) Reduces Replication Stress in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Alternative MELK Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of alternative maternal embryonic leucine zipper kinase (MELK) inhibitors to MELK-8a hydrochloride. The following sections detail the performance of key alternatives, supported by experimental data, and provide comprehensive experimental protocols and signaling pathway diagrams.
Maternal embryonic leucine zipper kinase (MELK) has emerged as a promising therapeutic target in various cancers due to its role in tumor progression, maintenance of cancer stem cells, and resistance to treatment. MELK-8a is a known potent and highly selective MELK inhibitor.[1] This guide explores and compares viable alternative inhibitors, focusing on their efficacy, selectivity, and mechanism of action to aid in the selection of the most appropriate tool compound for preclinical research.
Performance Comparison of MELK Inhibitors
The selection of a suitable MELK inhibitor is critical for accurately interpreting experimental outcomes. While several compounds have been developed, their selectivity profiles and cellular effects can vary significantly. This section provides a comparative analysis of this compound and its principal alternatives: OTSSP167, HTH-01-091, and MELK-T1.
Biochemical Potency and Selectivity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the biochemical IC50 values of different MELK inhibitors against MELK and a selection of off-target kinases. A lower IC50 value indicates greater potency.
| Inhibitor | MELK IC50 (nM) | Key Off-Target Kinase IC50 (nM) | Reference |
| MELK-8a | 2 | Flt3 (180), Haspin (190), PDGFRα (420) | [2] |
| OTSSP167 | 0.41 | Broad-spectrum inhibitor with numerous off-targets | [2][3] |
| HTH-01-091 | 10.5 | PIM1/2/3, RIPK2, DYRK3, smMLCK, CLK2 | [2] |
| MELK-T1 | 23 | Flt3 (18) | [2] |
A cell-based proteomics approach using multiplexed kinase inhibitor beads/mass spectrometry (MIB/MS) revealed that MELK-8a is a highly selective MELK inhibitor in a cellular context.[1] In contrast, OTSSP167 was found to be a broad-spectrum inhibitor, targeting numerous kinases, which complicates the attribution of its cellular effects solely to MELK inhibition.[1][3] Interestingly, while HTH-01-091 shows good selectivity in biochemical assays, the MIB/MS study suggested it may not effectively engage MELK in cells.[1][4]
Cellular Activity
The anti-proliferative activity of these inhibitors has been evaluated in various cancer cell lines. The following table summarizes the half-maximal effective concentration (EC50) or IC50 values for cell viability.
| Inhibitor | Cell Line | Anti-proliferative IC50 (µM) | Reference |
| MELK-8a | KOPT-K1 (T-ALL) | 10 | [5] |
| MDA-MB-231 (TNBC) | 1.7 | [1] | |
| MDA-MB-468 (TNBC) | 2.3 | [1] | |
| OTSSP167 | KOPT-K1 (T-ALL) | 0.011 | [5] |
| Various Breast Cancer Lines | < 0.1 | [4] | |
| HTH-01-091 | Various Breast Cancer Lines | > 3 | [4] |
| MELK-T1 | MCF-7 (Breast Cancer) | Not specified, induces senescence | [6] |
The potent anti-proliferative effects of OTSSP167 are likely due to its broad kinase inhibition profile, rather than specific MELK inhibition.[4][5] In contrast, the more selective inhibitors like HTH-01-091 show significantly weaker anti-proliferative activity, raising questions about the immediate impact of specific MELK inhibition on cell viability in some contexts.[4] Studies with MELK-8a have shown that it impairs cancer cell viability at concentrations where it remains highly selective for MELK, suggesting that its effects are indeed on-target.[3]
Experimental Protocols
To ensure reproducibility and enable researchers to conduct their own comparative studies, this section provides detailed methodologies for key experiments.
In Vitro Kinase Assay
This assay is used to determine the direct inhibitory effect of a compound on MELK kinase activity.
Materials:
-
Recombinant human MELK enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., a generic kinase substrate like Myelin Basic Protein (MBP) or a specific MELK peptide substrate)
-
Test inhibitors (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 384-well plate, add 1 µL of the inhibitor dilution (or DMSO for control).
-
Add 2 µL of MELK enzyme diluted in kinase buffer to each well.
-
Add 2 µL of a substrate and ATP mixture (final concentration of ATP should be close to the Km value for MELK, if known) in kinase buffer to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability upon treatment with MELK inhibitors.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Test inhibitors (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the MELK inhibitors (and a DMSO vehicle control) and incubate for a specified period (e.g., 72 hours).
-
For an MTT assay, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. For an MTS assay, add 20 µL of the combined MTS/PES solution.[7]
-
If using MTT, aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 values.
Western Blotting
This technique is used to detect changes in the protein levels of MELK and its downstream signaling molecules after inhibitor treatment.
Materials:
-
Cancer cell lines
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MELK, anti-phospho-FOXM1, anti-FOXM1, anti-phospho-AKT, anti-AKT, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the MELK inhibitors at the desired concentrations and for the specified duration.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in MELK signaling and the experimental procedures used to study them can greatly enhance understanding. The following diagrams were created using the Graphviz DOT language.
MELK Signaling Pathway
MELK is implicated in several signaling pathways that are crucial for cancer cell proliferation, survival, and stemness. Key downstream effectors include the transcription factor FOXM1, the proto-oncogene c-JUN, and the serine/threonine kinase AKT.[8][9]
Experimental Workflow for Inhibitor Comparison
A typical workflow for comparing the efficacy of different MELK inhibitors is outlined below. This process involves a combination of in vitro and cell-based assays to provide a comprehensive evaluation.
References
- 1. Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Enigmatic MELK: The controversy surrounding its complex role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MELK is not necessary for the proliferation of basal-like breast cancer cells | eLife [elifesciences.org]
- 5. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MELK-T1, a small-molecule inhibitor of protein kinase MELK, decreases DNA-damage tolerance in proliferating cancer cells [ouci.dntb.gov.ua]
- 7. broadpharm.com [broadpharm.com]
- 8. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Cancer Research: MELK-8a Hydrochloride vs. siRNA Knockdown of MELK
A comprehensive comparison for researchers, scientists, and drug development professionals on two key methods for inhibiting the oncogenic kinase MELK.
Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a significant therapeutic target in a variety of cancers due to its pivotal role in tumor progression, metastasis, and resistance to treatment. For researchers investigating the function of MELK and developing novel anti-cancer therapies, two powerful tools are at their disposal: the small molecule inhibitor MELK-8a hydrochloride and the gene-silencing technique of siRNA knockdown. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols to aid in experimental design and interpretation.
At a Glance: Small Molecule Inhibition vs. Gene Silencing
| Feature | This compound | siRNA Knockdown of MELK |
| Mechanism of Action | Potent and selective ATP-competitive inhibitor of MELK kinase activity.[1] | Post-transcriptional gene silencing by targeted degradation of MELK mRNA. |
| Target | MELK protein's kinase function. | MELK mRNA, preventing protein translation. |
| Mode of Delivery | Direct addition to cell culture media or in vivo administration. | Transfection into cells using lipid-based reagents or electroporation. |
| Duration of Effect | Reversible and dependent on compound concentration and half-life. | Transient, with duration dependent on cell division and siRNA stability (typically 48-96 hours). |
| Off-Target Effects | Potential for off-target kinase inhibition, though MELK-8a is highly selective. | Potential for off-target gene silencing due to sequence similarity. |
Performance Data: A Quantitative Comparison
Direct comparative studies providing quantitative data across multiple endpoints for MELK-8a and MELK siRNA are emerging. The following tables summarize available data from studies on various cancer cell lines.
Table 1: Impact on MELK Expression and Downstream Targets
| Cell Line | Treatment | Concentration/Dose | Duration | Effect on ERα Protein Levels (qualitative) | Reference |
| MCF-7 (Breast Cancer) | MELK-8a | 10 µM | 48 hours | Decrease | [2] |
| MCF-7 (Breast Cancer) | MELK esiRNA | Not specified | 24 hours | Decrease | [2] |
| MDA-MB-361 (Breast Cancer) | MELK-8a | 10 µM | 48 hours | Decrease | [2] |
| MDA-MB-361 (Breast Cancer) | MELK esiRNA | Not specified | 24 hours | Decrease | [2] |
Note: The study by Bartoloni et al. (2024) demonstrated a reduction in Estrogen Receptor Alpha (ERα), a downstream effector of MELK signaling, with both treatments, as assessed by Western blot.[2]
Table 2: Effects on Cancer Cell Viability and Radiosensitization
| Cell Line | Treatment | Concentration/Dose | Endpoint | Result | Reference |
| Kidney Cancer Cells | siMELK (low-dose) | 50 pmol | Cell Viability | Drastic decrease | [3][4] |
| Kidney Cancer Cells | Dual siTOPK + siMELK (low-dose) | 50 pmol each | Cell Viability | Additive decrease | [3][4] |
| MDA-MB-231 (Breast Cancer) | MELK siRNA | Not specified | Radiosensitization | Enhancement ratios of 1.55 to 1.62 | [5] |
| BT-549 (Breast Cancer) | MELK siRNA | Not specified | Radiosensitization | Enhancement ratios of 1.48 to 1.52 | [5] |
| Glioblastoma Cell Lines | OTSSP167 (MELK inhibitor) | 100-200 nM (IC50) | Cell Viability | Dose-dependent inhibition | [6] |
| Small Cell Lung Cancer Cells | siMELK | Not specified | Cell Viability | Significant decrease | [7] |
Note: While not all studies directly compare MELK-8a and siRNA, the data indicates that both approaches effectively reduce cancer cell viability and can enhance sensitivity to radiation.
Signaling Pathways and Experimental Workflows
To understand the broader context of MELK inhibition, it is crucial to visualize its place in cellular signaling and the workflows used to study it.
Caption: Simplified MELK signaling pathway.
Caption: Workflow for comparing MELK-8a and siRNA.
Detailed Experimental Protocols
Protocol 1: Inhibition of MELK using this compound
This protocol is a general guideline for treating adherent breast cancer cell lines with this compound. Optimization may be required for different cell lines and experimental conditions.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well tissue culture plates
-
Cell lysis buffer (for Western blot)
-
Reagents for downstream assays (e.g., MTT, Annexin V)
Procedure:
-
Cell Seeding: Seed cells in tissue culture plates at a density that will result in 50-70% confluency at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Preparation of Working Solutions: Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical final concentration range for initial experiments is 1-10 µM. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1% (v/v). A vehicle control (DMSO only) must be included.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of MELK-8a or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis:
-
For Western Blot: Wash cells with ice-cold PBS, then lyse the cells directly in the plate using an appropriate lysis buffer. Collect the lysates for protein quantification and Western blot analysis.
-
For Cell Viability/Apoptosis Assays: Follow the specific instructions for the chosen assay kit (e.g., add MTT reagent directly to the wells or harvest cells for flow cytometry).
-
Protocol 2: Knockdown of MELK using siRNA
This protocol provides a general procedure for siRNA-mediated knockdown of MELK in adherent breast cancer cell lines using a lipid-based transfection reagent.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium
-
MELK-specific siRNA and a non-targeting control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well or 12-well tissue culture plates
-
Reagents for downstream analysis (e.g., RNA extraction kit, cell lysis buffer)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free complete culture medium at a density that will result in 60-80% confluency at the time of transfection.
-
Preparation of siRNA-Lipid Complexes (per well of a 6-well plate):
-
Solution A: Dilute 20-80 pmol of MELK siRNA or control siRNA into 100 µL of Opti-MEM™.
-
Solution B: Dilute 2-8 µL of the transfection reagent into 100 µL of Opti-MEM™.
-
Combine Solution A and Solution B, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
-
Transfection:
-
Wash the cells once with PBS.
-
Add 800 µL of Opti-MEM™ to the siRNA-lipid complex mixture.
-
Remove the PBS from the cells and add the 1 mL of the final transfection mixture to each well.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
Medium Change: After the initial incubation, add 1 mL of complete culture medium containing serum to each well without removing the transfection mixture.
-
Post-Transfection Incubation: Continue to incubate the cells for 48-72 hours to allow for MELK protein depletion.
-
Downstream Analysis:
-
For RT-qPCR: Harvest cells and extract total RNA to assess MELK mRNA knockdown efficiency.
-
For Western Blot: Lyse cells to analyze MELK protein levels and the effect on downstream targets.
-
For Phenotypic Assays: Perform cell viability, apoptosis, or other functional assays at the desired time point post-transfection.
-
Conclusion
Both this compound and siRNA-mediated knockdown are effective tools for inhibiting MELK function and studying its role in cancer. MELK-8a offers a rapid and reversible method to inhibit the kinase activity of the existing MELK protein, making it suitable for studying the immediate effects of kinase inhibition and for in vivo applications. In contrast, siRNA knockdown provides a highly specific way to deplete the total MELK protein pool, which is ideal for validating the on-target effects of MELK inhibition and for studying the consequences of long-term protein loss.
The choice between these two powerful techniques will depend on the specific research question, the experimental system, and the desired duration of MELK inhibition. For comprehensive validation of MELK as a therapeutic target, a combinatorial approach using both the small molecule inhibitor and siRNA knockdown is often the most rigorous strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Oncogenic roles of TOPK and MELK, and effective growth suppression by small molecular inhibitors in kidney cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unraveling the MELK Conundrum: A Comparative Guide to MELK-8a Hydrochloride and CRISPR Knockout
A critical evaluation of two powerful tools for studying the role of Maternal Embryonic Leucine Zipper Kinase (MELK) in cancer research reveals a compelling discrepancy, urging researchers to carefully consider their experimental approach. While the small molecule inhibitor MELK-8a hydrochloride demonstrates potent anti-proliferative effects in various cancer cell lines, genetic knockout of the MELK gene using CRISPR-Cas9 technology often fails to replicate these findings, suggesting potential off-target effects of the inhibitor and highlighting the complexity of target validation in drug discovery.
This guide provides a comprehensive comparison of this compound and CRISPR-mediated MELK knockout, offering researchers, scientists, and drug development professionals an objective overview of their respective performances, supported by experimental data. We delve into the methodologies for each approach, present available quantitative data for comparison, and visualize the intricate MELK signaling pathway.
The Center of the Controversy: Disparate Phenotypes
The central issue when comparing this compound and CRISPR knockout lies in the conflicting observations regarding cancer cell proliferation. Numerous studies have reported that pharmacological inhibition of MELK with small molecules, including MELK-8a, or depletion of MELK using RNA interference (RNAi) leads to a significant reduction in the growth of various cancer cell lines.[1] In stark contrast, multiple independent studies utilizing the precision of CRISPR/Cas9 to create complete loss-of-function MELK knockout cell lines have shown no discernible impact on cell proliferation or viability in the same cancer cell models.[1][2]
This discrepancy has led to a debate within the scientific community about the true role of MELK as a cancer dependency and has significant implications for the development of MELK inhibitors as therapeutic agents. The prevailing hypothesis is that the anti-proliferative effects observed with MELK inhibitors may be attributable to off-target activities, where the inhibitor affects other kinases or cellular processes essential for cell growth.
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of this compound and MELK CRISPR knockout on cancer cell lines. It is important to note that direct side-by-side comparisons in the same study are limited, and the data is compiled from various sources.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Result |
| MDA-MB-231 | Triple-Negative Breast Cancer | Proliferation Assay | IC50 | ~0.1 µM |
| A375 | Melanoma | Proliferation Assay | IC50 | Not explicitly reported for MELK-8a, but other MELK inhibitors show effects |
| Cal51 | Triple-Negative Breast Cancer | Proliferation Assay | IC50 | Not explicitly reported for MELK-8a |
Note: IC50 values can vary between studies and experimental conditions.
Table 2: Phenotypic Effects of MELK CRISPR Knockout
| Cell Line | Cancer Type | Phenotype Observed | Reference Study Finding |
| MDA-MB-231 | Triple-Negative Breast Cancer | No effect on proliferation | CRISPR/Cas9-mediated knockout of MELK did not alter cell proliferation rates compared to wild-type cells.[1][2] |
| A375 | Melanoma | No effect on proliferation | Genetic deletion of MELK using CRISPR/Cas9 did not impact the growth of A375 cells.[1] |
| Cal51 | Triple-Negative Breast Cancer | No effect on proliferation | MELK knockout Cal51 cells showed similar proliferation rates to control cells.[1] |
The MELK Signaling Pathway
Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase implicated in various cellular processes, including cell cycle regulation, proliferation, and apoptosis. Its signaling network is complex and involves multiple downstream effectors and interacting partners. Understanding this pathway is crucial for interpreting the results of both pharmacological inhibition and genetic knockout.
Caption: The MELK signaling pathway, illustrating its upstream regulators and downstream effectors involved in cell cycle progression, apoptosis, and oncogenic signaling.
Experimental Methodologies
To facilitate the replication and critical evaluation of the findings discussed, this section provides an overview of the typical experimental protocols for assessing the effects of this compound and for generating MELK CRISPR knockout cell lines.
Protocol 1: Cell Viability Assay with this compound
This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines using a colorimetric cell viability assay such as the MTT or CCK-8 assay.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours. Then, add 100 µL of solubilization solution and incubate overnight to dissolve the formazan crystals.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Generation of MELK Knockout Cell Lines using CRISPR-Cas9
This protocol provides a general workflow for creating stable MELK knockout cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Lentiviral or plasmid-based CRISPR-Cas9 system with a guide RNA (gRNA) targeting the MELK gene
-
Transfection reagent or lentiviral packaging plasmids and production cells
-
Puromycin or other selection antibiotic
-
96-well plates for single-cell cloning
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the gRNA target site
-
Sanger sequencing reagents
-
Anti-MELK antibody for Western blot validation
Procedure:
-
gRNA Design and Cloning: Design and clone a gRNA sequence targeting an early exon of the MELK gene into a suitable CRISPR-Cas9 vector.
-
Transfection/Transduction: Introduce the CRISPR-Cas9 construct into the target cells using an appropriate method (e.g., lipofection for plasmids, lentiviral transduction for stable integration).
-
Selection: Select for successfully transduced/transfected cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Single-Cell Cloning: Isolate single cells from the selected population by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates to establish clonal cell lines.
-
Expansion and Screening: Expand the single-cell clones and screen for MELK knockout by genomic DNA sequencing of the targeted locus to identify clones with frameshift-inducing insertions or deletions (indels).
-
Validation: Confirm the absence of MELK protein expression in the knockout clones by Western blotting using a validated anti-MELK antibody.
-
Phenotypic Analysis: Once validated, the MELK knockout and control (wild-type or non-targeting gRNA) cell lines can be used in downstream functional assays (e.g., proliferation, apoptosis, cell cycle analysis).
Conclusion: Navigating the Nuances of Target Validation
The conflicting results between studies using this compound and those employing CRISPR-mediated MELK knockout underscore a critical challenge in cancer drug discovery: the rigorous validation of drug targets. While small molecule inhibitors are invaluable tools, their potential for off-target effects necessitates cautious interpretation of phenotypic data. The "cleaner" genetic approach of CRISPR-Cas9 provides a powerful method for assessing the true requirement of a gene for a particular cellular process.
For researchers investigating MELK, the evidence suggests that the anti-proliferative effects observed with this compound may not be solely due to the inhibition of MELK. Therefore, it is imperative to utilize orthogonal approaches, including CRISPR-mediated knockout, to validate findings and to dissect the specific contributions of MELK to cancer biology. This comparative guide serves as a resource to inform experimental design and to foster a deeper understanding of the complexities surrounding MELK as a potential therapeutic target.
References
Unraveling the Selectivity of MELK-8a Hydrochloride: A Comparative Guide for Researchers
For researchers in oncology and drug discovery, the specificity of a kinase inhibitor is paramount. This guide provides a detailed comparison of the selectivity of MELK-8a hydrochloride against other kinases, supported by experimental data and protocols to aid in your research and development endeavors.
This compound has emerged as a highly potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a protein kinase implicated in the progression of various cancers.[1][2][3][4][5] Its remarkable selectivity distinguishes it from other MELK inhibitors, such as the less specific OTSSP167, making it a valuable tool for targeted cancer research. This guide delves into the specifics of MELK-8a's kinase selectivity, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying scientific processes.
Kinase Selectivity Profile of this compound
Extensive kinase profiling has demonstrated the exceptional selectivity of MELK-8a. An in vitro biochemical assay determined its half-maximal inhibitory concentration (IC50) against MELK to be a potent 2 nM.[1][2][3][4] Further investigations into its off-target effects revealed significantly weaker inhibition of other kinases, with IC50 values in the micromolar range for Flt3 (ITD) (180 nM), Haspin (190 nM), and PDGFRα (420 nM).[1]
A comprehensive KinomeScan™ panel, which assessed the binding of MELK-8a at a concentration of 1 µM against 456 different kinases, further solidified its high selectivity. The results, summarized in the table below, show the percentage of inhibition for a selection of these kinases. Notably, only a small fraction of kinases exhibited significant inhibition at this high concentration, underscoring the specificity of MELK-8a for its primary target.
Table 1: Selectivity of this compound Against a Panel of Kinases
| Kinase Target | Percentage Inhibition at 1 µM | IC50 (nM) |
| MELK | 86% | 2 [1][2][3][4] |
| FLT3 | 96% | 180[1][6] |
| GSG2 (Haspin) | 93% | 190[6] |
| TYK2 | 93% | Not Reported |
| KIT (D816V) | 86% | >10,000[6] |
| MINK1 | 77% | Not Reported |
| PDGFRA | 79% | 420[1][6] |
| PDGFRB | 57% | Not Reported |
| CSNK2A1 | 66% | Not Reported |
| Aurora A | Not significantly inhibited | >10,000 |
| Aurora B | ~21% at 3.7 µM | 24,000 |
Data for percentage inhibition is sourced from a KinomeScan™ panel performed at 1 µM.[6] IC50 values are from various biochemical assays.
Experimental Methodologies for Kinase Selectivity Profiling
The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible experimental methods. Two key techniques used to characterize MELK-8a's specificity are detailed below.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This biochemical assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Protocol:
-
Reaction Mixture Preparation: A reaction buffer containing the purified kinase, a specific peptide substrate, and ATP is prepared.
-
Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture. A control reaction with no inhibitor (vehicle control) is also prepared.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of a solution containing MgCl2 and ATP. The mixture is then incubated at room temperature to allow for the phosphorylation of the substrate.
-
Reaction Termination: The reaction is stopped by the addition of a termination solution, often containing a chelating agent like EDTA to sequester Mg2+ ions and halt enzymatic activity.
-
Signal Detection: The extent of substrate phosphorylation is measured. This can be achieved through various detection methods, including radiometric assays that measure the incorporation of radiolabeled phosphate (³²P or ³³P) into the substrate, or luminescence-based assays that measure the amount of ATP remaining in the solution (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The kinase activity at each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Multiplexed Inhibitor Beads/Mass Spectrometry (MIB/MS) for Cellular Selectivity
This powerful chemoproteomic technique assesses an inhibitor's selectivity within the complex environment of a cell lysate, providing a more physiologically relevant profile.
Protocol:
-
Cell Culture and Treatment: Cancer cells are cultured and treated with either this compound or a vehicle control (DMSO) for a specified period.
-
Cell Lysis: The cells are harvested and lysed to release the cellular proteins, including the entire kinome.
-
Affinity Chromatography: The cell lysates are passed through columns containing beads to which a cocktail of broad-spectrum kinase inhibitors has been covalently attached (Multiplexed Inhibitor Beads). Kinases in the lysate that are not bound by MELK-8a will bind to these beads.
-
Elution: The kinases bound to the beads are eluted.
-
Proteomic Sample Preparation: The eluted kinase samples are digested into smaller peptides, typically using trypsin.
-
Mass Spectrometry (MS): The peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: The abundance of each identified kinase in the MELK-8a-treated sample is compared to the vehicle control. A significant decrease in the abundance of a particular kinase in the treated sample indicates that it is a target of MELK-8a.
Signaling Pathway Context
MELK is involved in several signaling pathways that are crucial for cell cycle progression, proliferation, and apoptosis. Its inhibition by MELK-8a can perturb these pathways, leading to anti-cancer effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MELK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. MELK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. Probe NVS-MELK8a | Chemical Probes Portal [chemicalprobes.org]
The Superior Selectivity of MELK-8a Hydrochloride for Targeted Cancer Research
A Head-to-Head Comparison with the Non-Selective Inhibitor OTSSP167
For researchers investigating the role of Maternal Embryonic Leucine Zipper Kinase (MELK) in oncogenesis and developing targeted cancer therapies, the choice of a specific and potent inhibitor is paramount. This guide provides a comprehensive comparison of MELK-8a hydrochloride and the widely used but non-selective compound OTSSP167. The evidence presented underscores the superior selectivity of this compound, positioning it as a more reliable tool for elucidating the precise functions of MELK in cellular processes.
While both compounds inhibit MELK, OTSSP167 has been shown to have significant off-target effects, confounding experimental results and potentially leading to misinterpretation of the role of MELK.[1][2][3] In contrast, this compound demonstrates high selectivity for MELK, ensuring that observed biological effects can be more confidently attributed to the inhibition of this specific kinase.[2][3][4][5]
Kinase Inhibition Profile: A Tale of Two Selectivities
The inhibitory activity of this compound and OTSSP167 against MELK and a panel of off-target kinases reveals a stark contrast in their selectivity. This compound is a highly potent MELK inhibitor with an IC50 of 2 nM.[4][6][7] Importantly, it displays minimal activity against other kinases, with significantly higher IC50 values for off-targets.[5][8]
OTSSP167, while also a potent MELK inhibitor with an IC50 of approximately 0.41 nM, exhibits potent inhibition of several other kinases crucial for cell cycle regulation.[9] Notably, it inhibits Aurora B kinase with an IC50 of around 25 nM, as well as BUB1 and Haspin kinases.[1] This lack of selectivity can lead to cellular effects, such as mitotic checkpoint abrogation, that are independent of MELK inhibition.[1]
| Inhibitor | Target Kinase | IC50 (nM) | Off-Target Kinases | Off-Target IC50 (nM) |
| This compound | MELK | 2[4][6][7] | Flt3 (ITD) | 180[8] |
| Haspin | 190[8] | |||
| PDGFRα | 420[8] | |||
| OTSSP167 | MELK | 0.41[9] | Aurora B | ~25[1] |
| BUB1 | Not specified | |||
| Haspin | Not specified |
Cellular Effects: On-Target vs. Off-Target Consequences
In contrast, the broad-spectrum activity of OTSSP167 can induce apoptosis and cell cycle arrest through the inhibition of multiple pathways, including mTOR and NOTCH1, making it difficult to isolate the specific contribution of MELK inhibition.[10]
MELK Signaling Pathway
Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle regulation, proliferation, and apoptosis.[11][12] It is often overexpressed in a variety of cancers, making it an attractive therapeutic target.[12][13] MELK is involved in multiple signaling pathways, including the regulation of the transcription factor FOXM1, which is a key regulator of cell cycle progression.[11][12]
Caption: Simplified MELK signaling pathway highlighting key upstream regulators and downstream effectors.
Experimental Protocols
To aid researchers in designing their experiments, detailed methodologies for key assays used to differentiate between selective and non-selective inhibitors are provided below.
In Vitro Kinase Inhibition Assay
This assay is crucial for determining the IC50 values of inhibitors against a target kinase and a panel of off-target kinases.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing the purified kinase, a suitable substrate (e.g., a generic substrate like myelin basic protein or a specific peptide), and ATP. Prepare serial dilutions of the test inhibitor (this compound or OTSSP167).
-
Incubation: In a microplate, add the kinase and the inhibitor at various concentrations. Allow for a pre-incubation period to permit inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Reaction Termination: After a specified incubation time at an optimal temperature (e.g., 30°C), stop the reaction, often by adding a stop solution like EDTA.
-
Detection: Quantify the kinase activity. This can be done using various methods, such as radiometric assays measuring the incorporation of radioactive phosphate (³²P) into the substrate, or luminescence-based assays like the ADP-Glo™ Kinase Assay which measures the amount of ADP produced.[14]
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a drug in a cellular environment. The principle is that a ligand-bound protein is stabilized against thermal denaturation.[15][16]
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Treatment: Treat cultured cells with the test inhibitor (e.g., 1-3 µM MELK-8a) or a vehicle control (DMSO) for a defined period (e.g., 30 minutes to 1 hour).[2]
-
Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes), followed by cooling.
-
Cell Lysis and Fractionation: Lyse the cells using methods such as repeated freeze-thaw cycles.[17] Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
Protein Analysis: Analyze the amount of soluble target protein (MELK) remaining in the supernatant at each temperature using Western blotting with a specific antibody against MELK.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Conclusion
The available data strongly supports the use of this compound over OTSSP167 for studies specifically focused on the role of MELK. The high selectivity of MELK-8a ensures that experimental outcomes are a direct result of MELK inhibition, thereby providing clearer and more reliable insights. For researchers aiming to dissect the intricate functions of MELK in cancer biology and for the development of truly targeted therapeutics, the choice of a selective inhibitor is not just preferable, but essential.
References
- 1. OTSSP167 Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enigmatic MELK: The controversy surrounding its complex role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. promega.com [promega.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Navigating the Kinome: A Comparative Guide to the Off-Target Profile of MELK-8a Hydrochloride
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to interpreting experimental results and predicting potential therapeutic windows and off-target effects. This guide provides a detailed comparison of the off-target kinase inhibition profile of MELK-8a hydrochloride against other known Maternal Embryonic Leucine Zipper Kinase (MELK) inhibitors, supported by experimental data and detailed protocols.
This compound has emerged as a highly selective and potent inhibitor of MELK, a serine/threonine kinase implicated in various cellular processes, including cell cycle progression, and is a target of interest in oncology research. Its selectivity profile contrasts sharply with that of other MELK inhibitors, such as the broad-spectrum inhibitor OTSSP167.
Comparative Kinase Inhibition Profiles
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other MELK inhibitors against a panel of kinases. This quantitative data highlights the superior selectivity of MELK-8a.
| Kinase Target | MELK-8a HCl IC50 (nM) | OTSSP167 IC50 (nM) | HTH-01-091 IC50 (nM) | JNJ-47117096 IC50 (nM) |
| MELK | 2 [1][2] | ~8 [3][4] | 10.5 [2][5] | 23 [2][6] |
| Aurora B | 24000[7] | ~25[3][4][8] | - | - |
| FLT3 | - | - | - | 18[2][6] |
| BUB1 | - | Inhibition noted | - | - |
| Haspin | - | Inhibition noted | - | - |
| PIM1 | - | - | Inhibition noted | - |
| PIM2 | - | - | Inhibition noted | - |
| PIM3 | - | - | Inhibition noted | - |
| RIPK2 | - | - | Inhibition noted | - |
| DYRK3 | - | - | Inhibition noted | - |
| smMLCK | - | - | Inhibition noted | - |
| CLK2 | - | - | Inhibition noted | - |
| CAMKIIδ | - | - | - | 810[6] |
| Mnk2 | - | - | - | 760[6] |
| CAMKIIγ | - | - | - | 1000[6] |
| MLCK | - | - | - | 1000[6] |
| STK11 | >4-fold inhibition at 1µM | - | - | - |
| MAP2K4 | >4-fold inhibition at 1µM | - | - | - |
As the data indicates, this compound demonstrates a significantly wider therapeutic window for on-target MELK inhibition compared to its off-target effects, particularly against Aurora B kinase, where it is over 1000-fold more selective.[7] In contrast, OTSSP167, while a potent MELK inhibitor, also potently inhibits Aurora B and other mitotic kinases, complicating the interpretation of cellular phenotypes observed with this compound.[3][4] HTH-01-091 is reported to be a selective MELK inhibitor, however, it shows more potent inhibition of several other kinases at a concentration of 1 µM.[5] JNJ-47117096 displays potent inhibition of both MELK and Flt3.[2][6]
Multiplexed Kinase Inhibitor Bead/Mass Spectrometry (MIB/MS) analysis further corroborates the high selectivity of MELK-8a. At a concentration of 1 µM, only MELK, STK11, and MAP2K4 showed a greater than four-fold reduction in binding, underscoring its narrow target profile within the kinome.[7]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of kinase inhibition data, detailed experimental methodologies are crucial. Below are summaries of the key assays used to generate the data presented in this guide.
Radiometric Kinase Inhibition Assay
This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
Workflow:
Radiometric Kinase Assay Workflow
Detailed Steps:
-
Reaction Setup: In a microplate, combine the purified kinase, the specific substrate (peptide or protein), and varying concentrations of the inhibitor (e.g., this compound) in a suitable kinase buffer.
-
Initiation: Start the enzymatic reaction by adding a mixture of non-radiolabeled ('cold') ATP and radiolabeled [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
-
Termination: Stop the reaction, typically by adding a strong acid like phosphoric acid.
-
Separation: Spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while unincorporated [γ-³³P]ATP will not.
-
Washing: Wash the filter membranes extensively to remove any unbound radiolabeled ATP.
-
Detection: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Multiplexed Inhibitor Bead/Mass Spectrometry (MIB/MS)
MIB/MS is a powerful chemical proteomics technique used to profile the interactions of hundreds of kinases with an inhibitor in a cellular context.
Workflow:
MIB/MS Experimental Workflow
Detailed Steps:
-
Cell Treatment: Treat cultured cells with the kinase inhibitor of interest (e.g., this compound) or a vehicle control (e.g., DMSO) for a specified time.
-
Cell Lysis: Harvest and lyse the cells to release the cellular proteome, including the kinome.
-
Kinase Enrichment: Incubate the cell lysates with multiplexed inhibitor beads (sepharose beads coupled with a cocktail of broad-spectrum kinase inhibitors). Kinases in the lysate will bind to the beads. In the presence of a free inhibitor in the lysate, the binding of its target kinases to the beads will be competed.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the bound kinases from the beads.
-
Protein Digestion: Digest the eluted proteins into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Separate and analyze the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the eluted kinases.
-
Data Analysis: Compare the abundance of each identified kinase between the inhibitor-treated and control samples. A significant decrease in the abundance of a kinase in the inhibitor-treated sample indicates that the inhibitor has engaged with that target in the cell.
MELK Signaling Pathway
Understanding the signaling context of MELK is essential for interpreting the functional consequences of its inhibition. MELK is a key regulator of cell cycle progression, particularly during the G2/M transition, and has been implicated in apoptosis and cancer cell proliferation.
Simplified MELK Signaling Pathway
MELK is activated by upstream signals such as growth factors and mitogenic stimuli.[9] Once active, MELK phosphorylates and activates the transcription factor FOXM1, a master regulator of G2/M phase genes, thereby promoting cell cycle progression.[9][10] MELK can also phosphorylate and modulate the activity of the tumor suppressor p53, influencing apoptosis.[9][10] Furthermore, MELK interacts with the JNK signaling pathway and can activate the AKT/mTOR pathway, both of which are critical for cell survival and proliferation.[9][10]
Conclusion
References
- 1. selleckchem.com [selleckchem.com]
- 2. MELK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. OTSSP167 Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OTSSP167 Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of MELK-8a Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of MELK-8a hydrochloride, a potent inhibitor of maternal embryonic leucine zipper kinase (MELK), to assist researchers, scientists, and drug development professionals in maintaining a safe laboratory environment.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this compound and any materials contaminated with it are disposed of as hazardous chemical waste. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is essential to wear appropriate Personal Protective Equipment (PPE). Given the cytotoxic potential of MELK-8a, as suggested by its application in cancer cell research, handling should be conducted with a high degree of caution.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Two pairs of chemotherapy-tested gloves are recommended.
-
Gown: A disposable, impermeable gown.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Respiratory Protection: A respirator mask (e.g., N95) may be necessary, especially when handling the solid compound or if aerosolization is possible.
Step-by-Step Disposal Procedure for this compound
This procedure applies to pure this compound, solutions containing the compound, and any contaminated labware.
-
Segregation of Waste:
-
All waste contaminated with this compound must be segregated from general laboratory trash and other chemical waste streams.
-
Designate a specific, clearly labeled hazardous waste container for all this compound waste.
-
-
Preparing the Waste Container:
-
Use a leak-proof and sealable container that is compatible with the chemical. Plastic containers are often preferred over glass to minimize the risk of breakage[2].
-
The container must be clearly labeled with the words "Hazardous Waste" and "Cytotoxic Waste"[2][3].
-
The label must include the full chemical name ("this compound"), the quantity of waste, the date of waste generation, the laboratory of origin (building and room number), and the name and contact information of the Principal Investigator[2].
-
-
Disposal of Solid this compound:
-
Carefully transfer any unused or expired solid this compound into the designated hazardous waste container.
-
Avoid creating dust. If possible, perform this transfer in a chemical fume hood.
-
-
Disposal of Solutions Containing this compound:
-
Aqueous solutions of this compound should not be disposed of down the drain[4].
-
Carefully pour the solution into the designated liquid hazardous waste container.
-
If the solution is in a container that will also be disposed of (e.g., a falcon tube), seal the container and place it directly into the solid hazardous waste container.
-
-
Disposal of Contaminated Labware and Materials:
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container labeled for cytotoxic waste[5].
-
Solid Waste: Gloves, pipette tips, absorbent paper, and other contaminated solid materials should be double-bagged in thick plastic bags (e.g., 2-4 mm thick polypropylene bags) and placed in the designated solid hazardous waste container[3][6].
-
Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or another solvent capable of dissolving the compound). The rinsate must be collected and disposed of as hazardous liquid waste[7][8]. After triple-rinsing, the defaced container may be disposed of in the regular trash, although it is best practice to also dispose of it as hazardous waste[7].
-
-
Storage of Hazardous Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste container[2].
-
Follow all institutional procedures for waste manifest and pickup requests.
-
Quantitative Data Summary
| Parameter | Value/Instruction | Source |
| Toxicity Classification | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1) | [1] |
| Disposal Precaution | Dispose of contents/container to an approved waste disposal plant. | [1] |
| Spill Cleanup | Absorb with liquid-binding material, decontaminate surfaces with alcohol, and dispose of contaminated material as hazardous waste. | [1] |
| PPE for Handling Cytotoxic Waste | Gown, head cover, mask, goggles, two pairs of gloves, appropriate footwear. | [3][9] |
| Waste Bag Thickness | Minimum 2 mm for polypropylene bags, 4 mm for contaminated material. | [3] |
| Waste Container Labeling | "Hazardous Waste," full chemical name, quantity, date, origin, PI information. | [2] |
Experimental Protocol Cited
The disposal procedures outlined above are based on standard guidelines for hazardous and cytotoxic chemical waste management from various environmental health and safety resources. No specific experimental protocols for the disposal of this compound were found in the searched literature. The provided procedure is a synthesis of best practices.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. MELK-8a|1922153-17-0|MSDS [dcchemicals.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. danielshealth.ca [danielshealth.ca]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. vumc.org [vumc.org]
- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
